molecular formula C51H79NO13 B15601543 Rapamycin-d3

Rapamycin-d3

Numéro de catalogue: B15601543
Poids moléculaire: 914.2 g/mol
Clé InChI: QFJCIRLUMZQUOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rapamycin-d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated Rapamycin (Rapamycin-d3), a critical parameter for its application as an internal standard in pharmacokinetic and metabolic studies. Understanding the isotopic distribution is paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. This document outlines the typical isotopic composition, the methodologies for its determination, and the relevant biological pathway of Rapamycin.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of this compound is a measure of the percentage of molecules containing the desired three deuterium (B1214612) atoms (d3) relative to molecules with fewer (d0, d1, d2) or more deuterium atoms. The following table summarizes the isotopic distribution from a representative Certificate of Analysis and data from various suppliers.

ParameterRepresentative ValueSpecificationSource
Isotopic Distribution
d392.23%-Certificate of Analysis[1]
d20.00%-Certificate of Analysis[1]
d10.37%-Certificate of Analysis[1]
d07.40%<1%Certificate of Analysis[1], Acanthus Research[2]
Total Deuterated Forms (d1-d3) ≥98%>98%Cayman Chemical[3][4], Cambridge Isotope Laboratories, Inc.[5][6][7][8]
Chemical Purity ≥98%-Cambridge Isotope Laboratories, Inc.[5][6]

Experimental Protocols: Determination of Isotopic Purity

The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification.

Protocol: Isotopic Purity Analysis by LC-HRMS

1. Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.

2. Materials and Reagents:

  • This compound sample

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Ultra-high-performance liquid chromatography (UHPLC) system

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

4. Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to ensure the elution of Rapamycin as a sharp peak. For example:

    • 0-1 min: 50% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 50% B

    • 6.1-8 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5. Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap)

  • Scan Mode: Full scan MS

  • Mass Range: m/z 900-950 (to cover the expected range of Rapamycin and its deuterated isotopologues)

  • Resolution: ≥ 70,000

  • Data Acquisition: Profile mode

6. Data Analysis:

  • Identify the retention time corresponding to the this compound peak in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the monoisotopic peaks corresponding to the [M+Na]+ or [M+NH4]+ adducts of the d0, d1, d2, and d3 isotopologues of Rapamycin. The theoretical m/z values are:

    • Rapamycin (d0) [M+Na]+: C51H79NO13Na = 936.5448

    • Rapamycin-d1 [M+Na]+: C51H78D1NO13Na = 937.5511

    • Rapamycin-d2 [M+Na]+: C51H77D2NO13Na = 938.5573

    • This compound [M+Na]+: C51H76D3NO13Na = 939.5636

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Mandatory Visualizations

Signaling Pathway of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4][9] Rapamycin first forms a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when active Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity of this compound using LC-MS.

Isotopic_Purity_Workflow Start Start: this compound Sample Sample_Prep Sample Preparation (Dissolution & Dilution) Start->Sample_Prep LC_Separation UHPLC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis High-Resolution Mass Spectrometry (Full Scan MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition (Mass Spectrum) MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Purity_Calculation Isotopic Purity Calculation (%d0, %d1, %d2, %d3) Data_Processing->Purity_Calculation Report Report Generation Purity_Calculation->Report

Caption: Workflow for determining the isotopic purity of this compound by LC-MS.

References

Synthesis and Characterization of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Rapamycin. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and therapeutic drug monitoring studies, enabling precise quantification of Rapamycin in biological matrices by mass spectrometry.

Introduction

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has garnered significant interest for its anti-proliferative and anti-aging properties.[1] The therapeutic efficacy and safety of Rapamycin are concentration-dependent, necessitating accurate monitoring of its levels in patients. This compound, in which three hydrogen atoms on the C-7 methoxy (B1213986) group are replaced with deuterium (B1214612), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1][2] The deuterium labeling provides a distinct mass shift without significantly altering the physicochemical properties, ensuring co-elution with the unlabeled analyte and accurate quantification.[2]

This guide details a plausible synthetic route for this compound and outlines a comprehensive characterization strategy employing modern analytical techniques.

Synthesis of this compound

The synthesis of this compound, specifically 7-O-demethyl-7-O-(methyl-d3)-rapamycin, can be achieved through a two-step process involving the selective demethylation of Rapamycin at the C-7 position, followed by remethylation using a deuterated methyl source.

Step 1: Demethylation of Rapamycin at the C-7 Position

The selective demethylation of the C-7 methoxy group of Rapamycin is a critical step. This can be achieved using reagents known for cleaving aryl methyl ethers without affecting other sensitive functional groups within the complex Rapamycin macrocycle.

Step 2: O-Methylation with Deuterated Methyl Iodide

The resulting 7-O-demethyl-rapamycin is then remethylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-O-(methyl-d3)-Rapamycin

Materials:

  • Rapamycin

  • Deuterated Methanol (B129727) (CD₃OD)

  • Dichloromethane (CH₂Cl₂)

  • NAFION® NR50

Procedure:

  • Dissolve Rapamycin (1 equivalent) in anhydrous dichloromethane.

  • Add deuterated methanol (a large excess, e.g., 40 equivalents).

  • Add NAFION® NR50 beads (catalytic amount).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the NAFION® beads and wash with dichloromethane.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[3]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic distribution of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of this compound. A reversed-phase method is typically used.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 25 minutes
Flow Rate 0.8 mL/min
Detection UV at 277 nm
Column Temperature 40 °C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic distribution.

Table 2: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+Na]⁺ m/z 939.6 (for C₅₁H₇₆D₃NO₁₃)
Isotopic Purity (Typical) d3: >95%, d2: <5%, d1: <1%, d0: <1%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the C-7 methoxy protons in Rapamycin (typically around 3.4 ppm) will be absent. The ¹³C NMR spectrum will show a characteristic multiplet for the deuterated carbon.

Table 3: Key NMR Spectral Data

NucleusRapamycin (Expected Chemical Shift, δ ppm)This compound (Expected Observation)
¹H ~3.4 (s, 3H, -OCH₃ at C-7)Signal absent
¹³C ~56 (-OCH₃ at C-7)Signal significantly attenuated and split into a multiplet due to C-D coupling

A Certificate of Analysis for a commercial batch of this compound confirms that the NMR and MS data conform to the expected structure.[4]

Signaling Pathway and Experimental Workflow

Rapamycin's Mechanism of Action: mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Rapamycin first forms a complex with the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

mTOR_Signaling_Pathway Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 mTORC1 mTORC1 Rap_FKBP12->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates CellGrowth Cell Growth and Proliferation Downstream->CellGrowth Promotes

Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Workflow: Synthesis and Characterization of this compound

The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps, from the initial chemical synthesis to the final analytical confirmation of the product's identity and purity.

Synthesis_Workflow Start Start: Rapamycin Synthesis Chemical Synthesis: Demethylation followed by Deuterated Methylation Start->Synthesis Purification Purification: Flash Column Chromatography Synthesis->Purification Purity Purity Assessment: HPLC Purification->Purity Identity Identity Confirmation: Mass Spectrometry & NMR Purity->Identity Final Final Product: This compound Identity->Final

References

The Role of Rapamycin-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Rapamycin-d3 as an internal standard in the bioanalytical quantification of rapamycin (B549165). It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of rapamycin. This document details the principles of stable isotope-labeled internal standards, provides a comprehensive experimental protocol for rapamycin quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data from validation studies, and visualizes key biological and experimental workflows.

Introduction: The Critical Role of Internal Standards in Bioanalysis

Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity.[2][3] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency.[2] To mitigate these variabilities, an internal standard (IS) is an essential component of a robust bioanalytical method.[4] An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer.

This compound: A Deuterated Internal Standard

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the most suitable choice for LC-MS/MS-based quantification.[4][5][6] this compound is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (rapamycin) and the internal standard (this compound), while their chemical and physical properties remain nearly identical.

Mechanism of Action as an Internal Standard

The core principle behind using this compound as an internal standard lies in its ability to co-elute with rapamycin during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's ion source.[4][6] By adding a known amount of this compound to every sample, including calibration standards, quality controls, and unknown study samples, it experiences the same procedural losses and ionization suppression or enhancement as the endogenous rapamycin.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to construct a calibration curve from which the concentration of rapamycin in the unknown samples can be determined. This ratiometric approach effectively normalizes for variations that may occur during the analytical process, leading to significantly improved precision and accuracy of the results.[6]

The Target of Rapamycin: The mTOR Signaling Pathway

Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[7][8][9] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][8] Rapamycin, in a complex with the immunophilin FKBP12, allosterically inhibits mTORC1.[10][11] Understanding the mTOR signaling pathway is crucial for interpreting the pharmacodynamic effects of rapamycin.

mTOR_Signaling_Pathway Growth Factors Growth Factors Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases Rapamycin-FKBP12 Rapamycin-FKBP12 mTORC1 mTORC1 Rapamycin-FKBP12->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 AKT AKT mTORC2->AKT PKCα PKCα mTORC2->PKCα SGK1 SGK1 mTORC2->SGK1 Cell Growth & Proliferation Cell Growth & Proliferation Cell Survival & Cytoskeleton Cell Survival & Cytoskeleton Rag GTPases->mTORC1 TSC1/2 TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis->Cell Growth & Proliferation eIF4E->Protein Synthesis AKT->Cell Survival & Cytoskeleton PKCα->Cell Survival & Cytoskeleton SGK1->Cell Survival & Cytoskeleton

Figure 1: Simplified mTOR Signaling Pathway.

Experimental Protocol: Quantification of Rapamycin in Whole Blood

This section outlines a typical experimental protocol for the quantification of rapamycin in whole blood using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Figure 2: Bioanalytical Workflow for Rapamycin Quantification.
Materials and Reagents

  • Rapamycin certified reference standard

  • This compound certified reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc sulfate (B86663) solution (0.1 M)

  • Ultrapure water

  • Drug-free whole blood for calibration standards and quality controls

Sample Preparation
  • Thawing and Mixing: Thaw frozen whole blood samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 200 µL of a precipitating solution (e.g., methanol containing 0.1 M zinc sulfate) to each tube.[12]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization for a specific instrument.

ParameterTypical Value
Liquid Chromatography
ColumnC18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation (e.g., 5-95% B over 3-5 minutes)
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Rapamycin)e.g., m/z 931.6 -> 864.5 (Ammonium adduct)
MRM Transition (this compound)e.g., m/z 934.6 -> 867.5 (Ammonium adduct)
Dwell Time100 - 200 ms
Collision EnergyOptimized for fragmentation
Ion Source Temperature350 - 500°C

Method Validation and Quantitative Data

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[1][2] Key validation parameters include linearity, precision, accuracy, recovery, and stability. The tables below summarize typical quantitative data from a validated LC-MS/MS method for rapamycin in whole blood.

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Rapamycin0.5 - 100> 0.99
Precision and Accuracy

Precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) are evaluated at multiple quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.5< 1585 - 115< 1585 - 115
Low QC (LQC)1.5< 1585 - 115< 1585 - 115
Medium QC (MQC)50< 1585 - 115< 1585 - 115
High QC (HQC)80< 1585 - 115< 1585 - 115
Recovery

Extraction recovery is determined by comparing the analytical response of extracted samples to that of unextracted standards.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC1.5> 80
MQC50> 80
HQC80> 80
Stability

The stability of rapamycin in whole blood is assessed under various storage and handling conditions.

Stability ConditionDurationMean Stability (%)
Bench-top (Room Temperature)4 hours85 - 115
Freeze-thaw Cycles3 cycles85 - 115
Long-term (-80°C)30 days85 - 115

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of rapamycin by LC-MS/MS. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. The detailed experimental protocol and representative validation data provided in this guide offer a solid foundation for the development and implementation of robust bioanalytical methods for rapamycin in research and clinical settings. A thorough understanding of both the analytical methodology and the underlying biology of the mTOR pathway is paramount for the successful application of this powerful therapeutic agent.

References

An In-depth Technical Guide to Rapamycin-d3: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin-d3, a deuterated analog of Rapamycin (B549165) (also known as Sirolimus), is a critical tool in biomedical research and pharmaceutical development. Its primary application is as an internal standard for the highly accurate quantification of Rapamycin in various biological matrices using mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological mechanism of action, and detailed experimental protocols for its use and analysis.

Chemical and Physical Properties

This compound is structurally identical to Rapamycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the methoxy (B1213986) group. This isotopic labeling results in a molecule that is chemically and biologically equivalent to Rapamycin for most applications but can be distinguished by its mass in mass spectrometry.

Table 1: General Properties of this compound
PropertyValue
Synonyms Sirolimus-d3, 7-O-demethyl-7-O-(methyl-d3)-rapamycin
CAS Number 392711-19-2
Molecular Formula C₅₁H₇₆D₃NO₁₃
Molecular Weight 917.2 g/mol
Appearance White to off-white solid
Purity ≥98% deuterated forms (d₁-d₃)
Storage Store at -20°C, protected from light
Stability ≥ 1 year when stored correctly
Table 2: Solubility of this compound
SolventSolubility
Ethanol 50 mg/mL
Methanol (B129727) 25 mg/mL
DMSO 25 mg/mL
Chloroform 5 mg/mL
Water Very slightly soluble

Biological Activity and Mechanism of Action

This compound, like its non-deuterated counterpart, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1]

The mechanism of action involves the formation of a complex between this compound and the intracellular immunophilin FK506-binding protein 12 (FKBP12). This this compound/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the inhibition of protein synthesis and cell cycle arrest in the G1 phase. Furthermore, inhibition of mTORC1 is a well-established method for inducing autophagy.[1]

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy FKBP12 FKBP12 Rap_FKBP12 This compound-FKBP12 Complex FKBP12->Rap_FKBP12 Rapamycin_d3 This compound Rapamycin_d3->FKBP12 Rap_FKBP12->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Rapamycin by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a standard method for the accurate quantification of Rapamycin in a biological matrix (e.g., whole blood, plasma, tissue homogenate).

Materials:

  • Rapamycin analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., zinc sulfate (B86663) solution)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or C8 column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Rapamycin and this compound in methanol or ethanol.

    • Prepare a series of calibration standards by spiking known concentrations of Rapamycin into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of calibrator, QC, or unknown sample, add 200 µL of the internal standard working solution (this compound in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate Rapamycin from matrix components.

      • Flow Rate: 0.3-0.5 mL/min

      • Injection Volume: 5-10 µL

    • MS/MS Conditions (Positive ESI mode):

      • Monitor the appropriate precursor-to-product ion transitions for Rapamycin and this compound.

      • Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Rapamycin and this compound.

    • Calculate the peak area ratio of Rapamycin to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Biological Sample (Calibrator, QC, or Unknown) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification mTOR_Inhibition_Workflow Cell_Seeding Seed and Culture Cells Treatment Treat with this compound (and Vehicle Control) Cell_Seeding->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary and Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

References

Deuterated Rapamycin for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] It functions as a potent immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] By forming a complex with the intracellular receptor FKBP12, rapamycin binds to and inhibits mTOR Complex 1 (mTORC1), thereby modulating these critical cellular processes.[3][7] Due to its narrow therapeutic index and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity in clinical settings such as organ transplantation.[8][9]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of rapamycin in biological matrices.[10][11] The accuracy and precision of these methods are significantly enhanced by the use of a stable isotope-labeled internal standard (IS), with deuterated rapamycin being the preferred choice. This guide provides a comprehensive technical overview of the use of deuterated rapamycin in mass spectrometry for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Principle of Isotope Dilution

Deuteration involves the substitution of one or more hydrogen atoms in a molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution results in an increase in the molecular weight of the compound without significantly altering its physicochemical properties, such as lipophilicity, pKa, and chromatographic retention time.[12] This near-identical chemical behavior is the cornerstone of isotope dilution mass spectrometry (IDMS).

In IDMS, a known amount of the deuterated internal standard is added to a sample at the earliest stage of analysis.[13] Because the deuterated IS is chemically almost identical to the analyte (rapamycin), it behaves similarly throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[13] Consequently, it effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. The mass spectrometer can differentiate between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio, allowing for highly accurate and precise quantification based on the ratio of their respective signal intensities.[13]

Table 1: Physicochemical Properties of Rapamycin and Deuterated Rapamycin

PropertyRapamycin (Sirolimus)Deuterated Rapamycin (e.g., Sirolimus-d3)Rationale for Use in MS
Chemical Formula C₅₁H₇₉NO₁₃[1]e.g., C₅₁H₇₆D₃NO₁₃The inclusion of deuterium atoms provides a distinct mass difference for MS detection.
Molecular Weight 914.2 g/mol ~917.2 g/mol Allows for mass-based differentiation from the unlabeled analyte.
Chromatographic Behavior Co-elutes with deuterated analogCo-elutes with the analyteEnsures that both compounds experience the same matrix effects and ionization conditions at the same time.
Ionization Efficiency Nearly identical to deuterated analogNearly identical to the analyteCritical for accurate ratio-based quantification and compensation for ion suppression/enhancement.
Stability Unstable in solution, degrades in plasma and at neutral pH.[12]Similar stability profile to the analyteEnsures consistent behavior during sample handling and storage. Deuteration may slightly alter metabolism rates if the bond to deuterium is a rate-limiting step.[12]

The mTOR Signaling Pathway

The mTOR protein kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4][7] Rapamycin primarily inhibits mTORC1, which is sensitive to acute rapamycin treatment.[7] The complex formed by rapamycin and FKBP12 binds directly to the FRB domain of mTOR within mTORC1, preventing it from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and 4E-BP1, which are crucial for protein synthesis and cell growth.[2][3]

mTOR_Pathway GrowthFactors Growth Factors (Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) AminoAcids->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation FourEBP1->Translation Inhibits when unphosphorylated Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits

Figure 1. Simplified mTOR signaling pathway showing inhibition of mTORC1 by the Rapamycin-FKBP12 complex.

Experimental Protocols for Rapamycin Quantification

Accurate quantification of rapamycin requires robust and validated analytical methods. The following sections detail typical protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting rapamycin from whole blood samples.[11][14]

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Aliquoting: Allow the sample to reach room temperature and vortex to ensure homogeneity. Transfer a 100 µL aliquot of the whole blood sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the deuterated rapamycin internal standard working solution (e.g., at a concentration of 50 ng/mL in methanol) to the sample.

  • Precipitation: Add 200 µL of a precipitating agent, such as a mixture of methanol (B129727) and 0.1 M zinc sulfate (B86663) solution (80:20, v/v).[10][15]

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[10]

  • Injection: Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[14]

Experimental_Workflow start Whole Blood Sample Collection (EDTA) aliquot Aliquot 100 µL of Sample start->aliquot spike Spike with Deuterated Rapamycin (IS) aliquot->spike precipitate Add Protein Precipitation Reagent (e.g., Methanol/ZnSO4) spike->precipitate vortex Vortex to Mix (2 min) precipitate->vortex centrifuge Centrifuge (10 min @ 15,000 x g) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject data_acq Data Acquisition (MRM Mode) inject->data_acq quantify Quantification (Peak Area Ratio vs. Calibration Curve) data_acq->quantify end Report Concentration quantify->end

Figure 2. General experimental workflow for rapamycin analysis in whole blood using protein precipitation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical parameters for an LC-MS/MS method for rapamycin quantification.

Table 2: Typical LC-MS/MS Method Parameters for Rapamycin Analysis

ParameterTypical SettingReference
Liquid Chromatography
HPLC ColumnReversed-phase C8 or C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)[11][14]
Mobile PhaseGradient or isocratic elution with Methanol and an aqueous buffer (e.g., 2 mM Ammonium Acetate)[10]
Flow Rate0.2 - 0.8 mL/min[11]
Column Temperature40 - 65 °C[11][14]
Injection Volume10 - 20 µL[14]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[14][15]
Acquisition ModeMultiple Reaction Monitoring (MRM)[1][10]
Ion Source Temperature350 - 400 °C[14][15]
Ion Spray Voltage~5500 V[15]
MRM Transitions (m/z)
Rapamycin (Ammonium Adduct)Precursor: 931.7 → Product: 864.6[10][11][16]
Rapamycin (Sodium Adduct)Precursor: 936.6 → Product: 409.3[1][14]
Deuterated Rapamycin (e.g., d3, Ammonium Adduct)Precursor: 934.7 → Product: 864.6[17]

Note: The exact m/z values for precursor and product ions can vary slightly based on the specific adduct formed (e.g., ammonium, sodium) and instrument calibration.

Method Validation and Performance

A key advantage of using a deuterated internal standard is the significant improvement in assay precision. Matrix effects, which arise from co-eluting endogenous components in the sample matrix, can variably suppress or enhance the ionization of an analyte, leading to inaccurate results. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[13][18]

Studies directly comparing the performance of a deuterated IS (e.g., Sirolimus-d₃) against a structural analog IS (e.g., desmethoxyrapamycin or ascomycin) have demonstrated the superiority of the former.[13][17]

Table 3: Comparison of Assay Imprecision with Different Internal Standards

Internal Standard TypeAnalyteInter-Patient Imprecision (CV%)Key FindingReference
Deuterated Sirolimus (SIR-d₃) Sirolimus2.7% - 5.7%Consistently lower imprecision, indicating better compensation for matrix variability between patients.[17][18][19]
Structural Analog (Desmethoxyrapamycin) Sirolimus7.6% - 9.7%Higher imprecision, suggesting it is more affected by differences in patient matrices.[17][18][19]

Table 4: Typical Validation Parameters for LC-MS/MS Rapamycin Assays

Validation ParameterTypical Performance RangeReference
Linearity Range 0.5 - 50 ng/mL[15]
Lower Limit of Quantification (LLOQ) 0.1 - 2.5 ng/mL[1][11]
Intra-assay Precision (CV%) < 15%[15]
Inter-assay Precision (CV%) < 15%[15]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[14][15]
Recovery 75% - 85%[10][15]

Applications in Research and Clinical Practice

Therapeutic Drug Monitoring (TDM)

The primary application of this methodology is in TDM for patients receiving rapamycin therapy. Accurate measurement of trough blood concentrations allows clinicians to adjust dosages to maintain levels within the therapeutic window, thereby optimizing immunosuppression and reducing the risk of adverse effects like nephrotoxicity.[9][20]

Pharmacokinetic (PK) Studies

In drug development and clinical research, these highly accurate analytical methods are essential for characterizing the pharmacokinetics of rapamycin.[21] This includes determining key parameters such as absorption, distribution, metabolism, and elimination half-life.[22][23] For instance, studies have used LC-MS/MS to determine the peak whole blood concentration (Cmax), time to peak concentration (tmax), and elimination half-life of rapamycin delivered via drug-eluting stents.[16]

Conclusion

Deuterated rapamycin serves as the gold standard internal standard for the quantification of rapamycin by mass spectrometry. Its use in isotope dilution LC-MS/MS methods provides unparalleled accuracy and precision by effectively compensating for sample matrix variability and procedural losses. The detailed protocols and performance data presented in this guide underscore the robustness of this approach. For researchers, clinical scientists, and drug development professionals, the use of deuterated rapamycin is not merely a best practice but a scientific necessity for generating reliable data in therapeutic drug monitoring and pharmacokinetic studies.[13]

References

A Technical Guide to Rapamycin-d3: Suppliers, Quality Benchmarks, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rapamycin-d3 (Sirolimus-d3), a critical tool for researchers in various fields, including pharmacology, oncology, and immunology. This document details commercially available sources of this compound, their quality specifications, and comprehensive experimental protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Rapamycin (B549165). Additionally, it illustrates the mTOR signaling pathway, the primary target of Rapamycin, and a typical experimental workflow using Graphviz diagrams.

Introduction to this compound

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and autophagy.[1][2][3] Due to its narrow therapeutic index, therapeutic drug monitoring of Rapamycin is essential in clinical settings, such as organ transplantation, to ensure efficacy while avoiding toxicity.[4]

This compound is a deuterated analog of Rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Rapamycin in biological matrices by mass spectrometry.[1][5] Its near-identical chemical and physical properties to the unlabeled analyte ensure similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection, thereby correcting for variability in sample preparation and instrument response.[6][7]

Commercial Suppliers and Quality Specifications

A number of reputable suppliers offer this compound for research purposes. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a summary of key quality specifications from various suppliers.

SupplierCatalog/Item NumberChemical PurityIsotopic Purity/EnrichmentMolecular FormulaMolecular WeightCAS Number
Cayman Chemical 22093≥98% (deuterated forms d1-d3)Not explicitly statedC₅₁H₇₆D₃NO₁₃917.2392711-19-2
Cambridge Isotope Laboratories, Inc. DLM-922098%98%C₅₁H₇₆D₃NO₁₃917.19392711-19-2
Expert Synthesis Solutions ESS040497.0% by HPLC99.5% atom DC₅₁H₇₆D₃NO₁₃917.21392711-19-2
LGC Standards TRC-R124002Technical Graded3 = 92.23% (contains d0)C₅₁H₇₆D₃NO₁₃917.19392711-19-2
IsoSciences 10286>98%≥98%Not specifiedNot specified392711-19-2
MedChemExpress HY-10219-d3Not specifiedNot specifiedC₅₁H₇₆D₃NO₁₃917.19392711-19-2
Selleck Chemicals Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
TargetMol T6595Not specifiedNot specifiedC₅₁H₇₆D₃NO₁₃917.19392711-19-2
Acanthus Research RAP-09-002Not specified<1% d0C₅₁H₇₆D₃NO₁₃Not specified392711-19-2
ChemScene CS-008453095.30% (LCMS)99.57%C₅₁H₇₆D₃NO₁₃917.19392711-19-2

The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTORC1 complex. The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS

The following protocol is a representative method for the quantification of Rapamycin in whole blood samples using this compound as an internal standard. This protocol synthesizes information from various published methods.[13][14][15]

Materials and Reagents
  • Whole blood samples (patient or spiked)

  • This compound (internal standard)

  • Rapamycin (for calibration standards)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Zinc Sulfate solution (e.g., 0.1 M)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation
  • Preparation of Working Solutions:

    • Prepare a stock solution of Rapamycin and this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of working solutions for calibration standards by serially diluting the Rapamycin stock solution.

    • Prepare a working internal standard solution of this compound in methanol (e.g., 100 ng/mL).

  • Sample Extraction:

    • Aliquot 100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.

    • Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing the internal standard, this compound, at a final concentration of 10 ng/mL).[14]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Rapamycin: Precursor ion (m/z) → Product ion (m/z) - e.g., 931.5 → 864.5[13]

      • This compound: Precursor ion (m/z) → Product ion (m/z) - e.g., 934.5 → 867.5

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument being used.

Data Analysis
  • Integrate the peak areas for the Rapamycin and this compound MRM transitions.

  • Calculate the ratio of the peak area of Rapamycin to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Rapamycin in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Whole Blood) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for Rapamycin quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of Rapamycin in preclinical and clinical research. The selection of a high-quality, well-characterized standard from a reputable supplier is the first step towards reliable and reproducible results. The experimental protocol detailed in this guide provides a robust framework for the application of this compound in LC-MS/MS-based assays. By understanding the underlying principles of the mTOR pathway and adhering to rigorous analytical methodologies, researchers can confidently advance our knowledge of Rapamycin's therapeutic potential and mechanism of action.

References

An In-depth Technical Guide to the Stability and Storage of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin (B549165) (also known as Sirolimus). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document details the known degradation pathways, summarizes quantitative stability data, provides detailed experimental protocols for stability assessment, and visualizes key concepts through diagrams.

Core Concepts: Stability of this compound

This compound is structurally identical to Rapamycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms in the methoxy (B1213986) group at position 7. This isotopic substitution is intended to alter the metabolic profile of the molecule, potentially leading to a longer half-life in vivo. However, the fundamental chemical stability of this compound is largely governed by the same factors that affect the parent compound.

The primary degradation pathways for Rapamycin and, by extension, this compound include:

  • Hydrolysis: The large macrolide ring of Rapamycin contains a lactone (cyclic ester) that is susceptible to hydrolysis, particularly under basic conditions. This leads to the formation of a ring-opened product, secorapamycin, which is significantly less active.

  • Oxidation (Autoxidation): The conjugated triene system and other sites within the molecule are prone to oxidation, especially when exposed to air and light. This can result in the formation of various oxidation products, including epoxides and ketones.

  • Isomerization: Rapamycin can exist as a mixture of conformational isomers in solution, and the equilibrium between these isomers can be influenced by the solvent.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate degradation processes.

The inclusion of deuterium at a site not directly involved in many of these degradation pathways may not significantly alter the qualitative degradation profile. However, the rate of degradation could be affected due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions where the cleavage of this bond is rate-limiting. For metabolic processes involving this methoxy group, a significant KIE is expected. For chemical degradation pathways not directly involving this position, the effect may be less pronounced but still present due to secondary isotope effects.

Quantitative Stability and Storage Data

The stability of this compound is intrinsically linked to that of Rapamycin. While specific quantitative stability studies on this compound are not extensively published, data from studies on Rapamycin provide a strong foundation for understanding its stability profile.

Table 1: Recommended Storage Conditions for this compound
FormConditionRecommended TemperatureDurationNotes
Solid (Powder) Long-term-20°C≥ 1 yearProtect from light.
In Solvent Long-term-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents.
In Solvent Short-term4°CUp to 1 weekFor frequent use. Prepare fresh solutions weekly.

Data compiled from various commercial supplier recommendations.[1][2][3]

Table 2: Stability of Rapamycin in Various Solvents and Aqueous Media
MediumConditionHalf-life (t½)Key Findings
Acetonitrile (B52724) Solution Ambient temperatureReasonably stableRapid autoxidation observed with the addition of an azoinitiator.
Amorphous Solid 30°C in air~46 hours (for 7% degradation)Autoxidation is surprisingly rapid in the amorphous state compared to the stable polycrystalline form.
Aqueous Solution (pH 7.3) 30/70 acetonitrile/water with 23.7 mM MeCOONH4890 hoursDegradation follows first-order kinetics.
Aqueous Solution (pH 7.3) 30/70 acetonitrile/water with 237 mM MeCOONH4200 hoursDegradation is accelerated at higher buffer concentrations.
Aqueous Solution (pH 12.2) 30/70 acetonitrile/water with 3 mM NaOHReduced by 3 orders of magnitude compared to pH 7.3Demonstrates significant base-catalyzed hydrolysis.
Whole Blood 4°C and 30°C (dark and light)Stable for 8 daysNo significant degradation observed.
Whole Blood Three freeze-thaw cyclesStableNo significant change in concentration.

Data is for Rapamycin and is indicative of this compound's expected behavior.[4][5][6]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in research and development, a thorough stability assessment is crucial. The following are detailed methodologies for key stability-indicating experiments.

Protocol 1: Forced Degradation Study (Stress Testing)

This study is designed to identify potential degradation products and pathways under more severe conditions than accelerated stability testing. It is a critical component of developing and validating stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol). For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Stress Conditions (as per ICH Q1A(R2) guidelines):

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Incubate at room temperature for 2 hours.

    • Thermal Degradation: Store the solid this compound and a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m² (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS/MS method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]

Protocol 2: Hydrogen/Deuterium (H/D) Back-Exchange Stability

This experiment is crucial for deuterated compounds to ensure the isotopic label is stable and does not exchange with protons from the solvent or matrix under physiological or experimental conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Incubation: Spike the stock solution into a protic, aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for LC-MS analysis.

  • Time Points: Incubate the solution at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching and Extraction: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., non-deuterated Rapamycin). If necessary, perform a protein precipitation or liquid-liquid extraction to remove matrix components.

  • Analysis: Analyze the samples by LC-MS. Monitor the ion chromatograms for the molecular ions of this compound and any potential back-exchanged species (Rapamycin-d2, -d1, -d0).

  • Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point. A stable label will show no significant decrease in the this compound signal and no corresponding increase in the signals of less-deuterated forms.

Protocol 3: Validated Stability-Indicating LC-MS/MS Method

A robust analytical method is essential to separate and quantify this compound from its potential degradation products and isomers.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient Elution: A suitable gradient to resolve this compound from its degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its expected degradation products. For example:

      • This compound: m/z 934.6 → [fragment ion]

      • Rapamycin (as internal standard or potential back-exchange product): m/z 931.6 → [fragment ion]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the main peak from all significant degradation product peaks.[9][10]

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin_d3 This compound Rapamycin_d3->mTORC1

Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.

Experimental Workflow

Stability_Testing_Workflow Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation HD_Exchange H/D Back-Exchange (Aqueous Buffer, 37°C) Start->HD_Exchange Long_Term_Storage Long-Term & Accelerated Storage Stability Start->Long_Term_Storage Analysis LC-MS/MS Analysis Forced_Degradation->Analysis HD_Exchange->Analysis Long_Term_Storage->Analysis Identify_Degradants Identify Degradants Analysis->Identify_Degradants Assess_Isotopic_Purity Assess Isotopic Purity Analysis->Assess_Isotopic_Purity Determine_Shelf_Life Determine Shelf-Life Analysis->Determine_Shelf_Life

Caption: Workflow for comprehensive stability testing of this compound.

Logical Relationships

Factors_Affecting_Stability Rapamycin_d3_Stability This compound Stability Hydrolysis Hydrolysis Rapamycin_d3_Stability->Hydrolysis Oxidation Oxidation Rapamycin_d3_Stability->Oxidation Photodegradation Photodegradation Rapamycin_d3_Stability->Photodegradation Temperature Temperature Temperature->Rapamycin_d3_Stability pH pH pH->Rapamycin_d3_Stability Light Light Exposure Light->Rapamycin_d3_Stability Oxygen Oxygen (Air) Oxygen->Rapamycin_d3_Stability Solvent_Matrix Solvent/Matrix Solvent_Matrix->Rapamycin_d3_Stability

Caption: Factors influencing the chemical stability of this compound.

Conclusion

The stability of this compound is a critical parameter that dictates its handling, storage, and application in both research and clinical settings. While it shares degradation pathways with its non-deuterated counterpart, Rapamycin, the kinetic isotope effect may confer enhanced metabolic stability. Adherence to recommended storage conditions, particularly protection from light and storage at or below -20°C in its solid form, is paramount. For solutions, fresh preparation and storage at -80°C for long-term use are advised. The experimental protocols provided herein offer a robust framework for researchers to validate the stability of this compound within their specific experimental contexts, ensuring the generation of reliable and reproducible data.

References

A Comparative Analysis of the Biological Activity of Rapamycin-d3 versus Non-deuterated Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activity of deuterated rapamycin (B549165) (Rapamycin-d3) and its non-deuterated counterpart. While direct, peer-reviewed comparative studies are limited, this document synthesizes the foundational principles of deuterium (B1214612) isotope effects on drug metabolism with established experimental protocols to offer a framework for evaluation. The primary hypothesis is that the substitution of hydrogen with deuterium at key metabolic sites in the rapamycin molecule will alter its pharmacokinetic profile, leading to enhanced biological activity. This guide details the theoretical basis for these anticipated differences, presents standardized protocols for in vitro and in vivo characterization, and provides a template for the quantitative comparison of these two compounds.

Introduction: The Rationale for Deuterating Rapamycin

Rapamycin (also known as Sirolimus) is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[2][3] This inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis and cell cycle arrest.[2]

The clinical utility of rapamycin as an immunosuppressant and anti-cancer agent is well-established. However, its pharmacokinetic profile, characterized by metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4), can lead to variability in patient exposure and potential toxicities.[4][5] One of the major metabolic pathways for rapamycin is demethylation.[5]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed to improve the metabolic stability of pharmaceuticals. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction, such as enzymatic metabolism, is slowed at the site of deuteration.[6][7]

For rapamycin, deuteration at the metabolically active methoxy (B1213986) groups (this compound) is hypothesized to slow the rate of CYP3A4-mediated demethylation. This is expected to result in:

  • Increased half-life (t½): A slower metabolic rate would lead to a longer circulation time.

  • Reduced clearance (CL): The body would eliminate the drug more slowly.

  • Increased exposure (AUC): The overall concentration of the drug in the bloodstream over time would be higher.

  • Potentially enhanced potency: A more sustained presence of the active drug could lead to a greater biological effect at a given dose.

This guide outlines the experimental approaches required to test these hypotheses and quantify the differences in biological activity between this compound and non-deuterated rapamycin.

Theoretical Framework and Signaling Pathways

The biological activity of both rapamycin and this compound is mediated through the inhibition of the mTOR signaling pathway. A visual representation of this pathway and the point of intervention by rapamycin is crucial for understanding its mechanism of action.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition released Rapamycin Rapamycin / this compound + FKBP12 Rapamycin->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data Summary: A Comparative Overview

The following tables present a structured summary of the expected quantitative data comparing this compound and non-deuterated rapamycin. It is important to note that these are hypothetical values based on the kinetic isotope effect and require experimental validation.

Table 1: Comparative In Vitro Activity

ParameterRapamycinThis compound (Expected)
IC50 (mTOR Inhibition) ~0.1 nM[8]Potentially lower or similar
IC50 (Cell Proliferation) Cell line dependent (e.g., ~15 µM for Ca9-22 cells)[9]Potentially lower
In Vitro Metabolic Stability (t½ in liver microsomes) ShorterLonger

Table 2: Comparative Pharmacokinetic Parameters (In Vivo)

ParameterRapamycinThis compound (Expected)
Half-life (t½) ShorterLonger
Clearance (CL) HigherLower
Area Under the Curve (AUC) LowerHigher
Bioavailability (%F) VariablePotentially higher and more consistent

Detailed Experimental Protocols

To empirically determine the comparative biological activity, a series of standardized in vitro and in vivo experiments are required.

In Vitro Assays

This protocol is used to assess the concentration of Rapamycin and this compound required to inhibit the proliferation of a cell line by 50%.

Workflow:

MTT_Workflow Cell_Culture 1. Culture Cells (e.g., HEK293, cancer cell lines) Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with serial dilutions of Rapamycin or this compound Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Incubate_MTT 6. Incubate for 4 hours MTT_Addition->Incubate_MTT Solubilization 7. Solubilize formazan (B1609692) crystals with DMSO Incubate_MTT->Solubilization Absorbance 8. Measure absorbance at 490 nm Solubilization->Absorbance Analysis 9. Calculate IC50 Absorbance->Analysis

Caption: Workflow for determining IC50 using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Drug Preparation: Prepare serial dilutions of Rapamycin and this compound in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]

This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, providing a direct measure of target engagement.

Workflow:

Western_Blot_Workflow Cell_Treatment 1. Treat cells with Rapamycin or this compound Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., p-S6K, S6K) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of mTOR pathway inhibition.

Methodology:

  • Cell Treatment and Lysis: Treat cells with Rapamycin or this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.[12]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p70S6K (Thr389), total p70S6K, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

This assay assesses the metabolic stability of Rapamycin and this compound in the presence of liver microsomes, which contain CYP enzymes.

Methodology:

  • Incubation: Incubate Rapamycin or this compound with human or rat liver microsomes, and an NADPH-regenerating system at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Half-life Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the remaining parent compound concentration against time.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models (e.g., rats, mice) are essential to determine the in vivo disposition of Rapamycin and this compound.

Workflow:

PK_Workflow Dosing 1. Administer Rapamycin or This compound to animals (e.g., oral, IV) Blood_Sampling 2. Collect blood samples at predefined time points Dosing->Blood_Sampling Sample_Processing 3. Process blood to obtain plasma or whole blood Blood_Sampling->Sample_Processing Extraction 4. Extract drug from matrix (e.g., protein precipitation) Sample_Processing->Extraction LCMS_Analysis 5. Quantify drug concentration using LC-MS/MS Extraction->LCMS_Analysis PK_Analysis 6. Calculate pharmacokinetic parameters (t½, CL, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Dosing: Administer a single dose of Rapamycin or this compound to a cohort of animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Process the blood to obtain plasma or whole blood, and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Rapamycin or this compound in the samples using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Rapamycin and this compound in biological matrices.

Methodology:

  • Sample Extraction: Extract the drug from the biological matrix (e.g., plasma, tissue homogenate) using protein precipitation with a solvent like acetonitrile (B52724) or methanol, often containing an internal standard (e.g., ascomycin (B1665279) or the non-deuterated/deuterated analog).[16][17]

  • Chromatographic Separation: Separate the analyte from matrix components on a C18 reverse-phase HPLC column.[18]

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection. The precursor and product ion transitions for Rapamycin and this compound will need to be optimized.[19]

    • Rapamycin: A common transition is m/z 931.5 -> 864.5.[19]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 934.5), and the product ion may or may not be shifted depending on the fragmentation pattern.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the drug in the unknown samples.

Expected Outcomes and Interpretation

The primary anticipated outcome of these comparative studies is the demonstration of an altered pharmacokinetic profile for this compound, characterized by a longer half-life and increased systemic exposure compared to non-deuterated rapamycin. This would be a direct consequence of the kinetic isotope effect on CYP3A4-mediated metabolism.

  • In Vitro: A longer half-life in liver microsome stability assays for this compound would provide initial evidence of slowed metabolism.

  • In Vivo: Pharmacokinetic studies are expected to show a lower clearance and a higher AUC for this compound.

  • Biological Activity: The enhanced exposure of this compound may translate to a lower IC50 in cell proliferation assays and more sustained inhibition of the mTOR pathway as observed by western blotting.

A logical relationship diagram can illustrate the expected cascade of effects stemming from deuteration:

Deuteration_Effect Deuteration Deuteration of Rapamycin (this compound) Bond_Strength Increased C-D Bond Strength Deuteration->Bond_Strength KIE Kinetic Isotope Effect Bond_Strength->KIE Metabolism Decreased Rate of CYP3A4-mediated Metabolism KIE->Metabolism PK_Changes Altered Pharmacokinetics Metabolism->PK_Changes Half_Life Increased Half-life (t½) PK_Changes->Half_Life Clearance Decreased Clearance (CL) PK_Changes->Clearance AUC Increased Exposure (AUC) PK_Changes->AUC Bioactivity Potentially Enhanced Biological Activity PK_Changes->Bioactivity

References

Navigating the Landscape of cGMP Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Commercial Availability, Technical Specifications, and Practical Applications for Drug Development Professionals

Executive Summary: For researchers and drug development professionals requiring cGMP-grade Rapamycin-d3 (Sirolimus-d3) for clinical or regulated studies, a critical finding of this report is that there is currently no readily identifiable commercial supplier offering this compound explicitly manufactured under current Good Manufacturing Practices (cGMP). While Rapamycin (Sirolimus) is available in a cGMP grade from several suppliers, its deuterated counterpart, this compound, is consistently marketed for "Research Use Only" (RUO). This guide provides a comprehensive overview of the commercially available research-grade this compound, including a detailed comparison of product specifications from various suppliers. Furthermore, it offers a representative experimental protocol for its application as an internal standard in LC-MS/MS assays and a detailed visualization of the mTOR signaling pathway, the primary target of Rapamycin.

Commercial Availability: The cGMP Gap

A thorough investigation of the market landscape reveals a clear distinction between the availability of cGMP Rapamycin and its deuterated analog. While several reputable suppliers provide GMP-grade Rapamycin for clinical and pharmaceutical use, this compound is exclusively offered as a research-grade material. This distinction is crucial for researchers planning studies that require regulatory submission, as the use of non-cGMP materials can pose significant challenges.

Professionals in drug development should be aware that for applications requiring cGMP compliance, sourcing this compound would likely necessitate a custom synthesis project with a specialized contract manufacturing organization (CMO) capable of producing stable-isotope labeled compounds under cGMP guidelines.

Technical Specifications of Research-Grade this compound

Despite the absence of a cGMP-grade product, several suppliers offer well-characterized research-grade this compound suitable for a range of non-regulated research applications, primarily as an internal standard for the quantitative analysis of Rapamycin. The following tables summarize the key technical specifications from prominent suppliers.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Purity Specification Isotopic Enrichment Format Storage
Cayman Chemical This compound392711-19-2C₅₁H₇₆D₃NO₁₃917.2 g/mol ≥98% deuterated forms (d₁-d₃)Not explicitly statedSolution in ethanol-20°C
LGC Standards This compound (contains d0)392711-19-2C₅₁H₇₆D₃NO₁₃917.19 g/mol Technical Graded₃ = 92.23%, d₀ = 7.40%Solid-20°C, Inert atmosphere
Cambridge Isotope Laboratories, Inc. Rapamycin (D₃, 98%)392711-19-2C₅₁H₇₆D₃NO₁₃917.19 g/mol 98%98%Neat-20°C, Protect from light
MedchemExpress This compound392711-19-2C₅₁H₇₆D₃NO₁₃917.19 g/mol >98%Not explicitly statedSolid-20°C (3 years)
Selleck Chemicals Sirolimus-D3392711-19-2C₅₁H₇₆D₃NO₁₃917.19 g/mol >98%Not explicitly statedSolid-20°C (3 years)

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Objective: To provide a detailed, representative protocol for the extraction and quantification of Rapamycin from whole blood samples.

Materials:

  • Whole blood samples

  • Rapamycin analytical standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Zinc Sulfate solution (0.1 M)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of Rapamycin in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From these stock solutions, prepare working solutions of Rapamycin for the calibration curve and quality control (QC) samples by serial dilution in methanol.

    • Prepare a working solution of the internal standard (this compound) in methanol at an appropriate concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood sample, calibrator, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile containing 0.1 M zinc sulfate.[2]

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 5 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

      • Mobile Phase B: 5 mM Ammonium formate with 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Rapamycin from potential interferences. For example, start at 50% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Rapamycin: Precursor ion (Q1) m/z 931.5 → Product ion (Q3) m/z 864.4.[3]

        • This compound: Precursor ion (Q1) m/z 934.5 → Product ion (Q3) m/z 864.4.

  • Data Analysis:

    • Quantify Rapamycin in the samples by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Rapamycin Quantification using this compound IS cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Whole Blood Sample B Add this compound IS & Protein Precipitation Reagent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration & Area Ratio Calculation G->H I Quantification using Calibration Curve H->I J Final Concentration of Rapamycin I->J

Fig. 1: Workflow for Rapamycin quantification.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, in complex with the immunophilin FKBP12, primarily acts as an allosteric inhibitor of mTORC1.[7][8]

G Simplified mTOR Signaling Pathway and Rapamycin's Mechanism of Action cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTOR Complexes & Downstream Effectors cluster_3 Rapamycin Action GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC TSC->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Fig. 2: Simplified mTOR signaling pathway.

Conclusion

For researchers in the pharmaceutical and drug development sectors, the key takeaway is the current unavailability of off-the-shelf cGMP-grade this compound. While high-quality research-grade material is commercially available from several suppliers and is well-suited for non-clinical applications such as bioanalysis, any studies requiring cGMP compliance will necessitate a custom synthesis campaign. The provided technical data, experimental protocol, and pathway information serve as a valuable resource for the effective utilization of research-grade this compound in the laboratory setting. As the demand for deuterated standards in regulated environments grows, it is possible that cGMP-grade this compound may become commercially available in the future, and researchers are encouraged to maintain open communication with specialty chemical suppliers.

References

Methodological & Application

Application of Rapamycin-d3 in mTOR Signaling Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific allosteric inhibitor of mTOR complex 1 (mTORC1). Its discovery and application have been pivotal in elucidating the complexities of the mTOR pathway.

This document provides detailed application notes and protocols for the use of Rapamycin-d3, a deuterated analog of rapamycin, in mTOR signaling research. The primary application of this compound is as an internal standard for the accurate and precise quantification of rapamycin in biological matrices using mass spectrometry.

Mechanism of Action of Rapamycin

Rapamycin exerts its inhibitory effect on mTORC1 through a gain-of-function mechanism. It first binds to the intracellular protein FK506-binding protein 12 (FKBP12). This resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity. This inhibition disrupts the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and arrests the cell cycle at the G1-S transition.

Advantages of this compound in Research

The substitution of three hydrogen atoms with deuterium (B1214612) in this compound results in a molecule with a molecular weight that is 3 Daltons higher than that of rapamycin. While its biological activity as an mTORC1 inhibitor is considered identical to that of rapamycin, its key advantage in a research setting is its utility as an ideal internal standard for quantitative analysis.

When using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency. A stable isotope-labeled internal standard, such as this compound, is the gold standard because it co-elutes with the analyte (rapamycin) and exhibits nearly identical chemical and physical properties during sample processing and analysis. This ensures the highest possible accuracy and precision in quantifying rapamycin concentrations in complex biological samples like cell lysates, tissue homogenates, and plasma.

Quantitative Data

The following tables summarize key quantitative data for Rapamycin and the application of this compound.

Table 1: In Vitro Inhibitory Activity of Rapamycin

Cell LineIC50 for mTORC1 InhibitionReference
HEK293~0.1 nM[2]
T98G2 nM
U87-MG1 µM
MCF-7Varies (sensitive)
MDA-MB-231Varies (less sensitive)
J82, T24, RT4Significant at 1 nM
UMUC3Significant at 10 nM

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, serum concentration, and incubation time.

Table 2: LC-MS/MS Quantification Parameters for Rapamycin using this compound as an Internal Standard

ParameterValueReference
Rapamycin (Analyte)
Precursor Ion (m/z) - Sodium Adduct936.6[3][4]
Product Ion (m/z) - Sodium Adduct409.3[3][4]
Precursor Ion (m/z) - Ammonium Adduct931.5
Product Ion (m/z) - Ammonium Adduct864.5
This compound (Internal Standard)
Precursor Ion (m/z) - Inferred Ammonium Adduct934.5
Product Ion (m/z) - Inferred Ammonium Adduct864.5
Typical Concentration of Internal Standard0.8 µg/mL[2]
Linear Range of Quantification0.5 - 49.2 ng/mL[2]
Lower Limit of Quantification (LLOQ)~0.5 ng/mL[2]

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, GβL) Growth Factors->mTORC1 PI3K/Akt Pathway Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Rag GTPases Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 AMPK S6K1 p70S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 ULK1 ULK1 mTORC1->ULK1 Inhibition Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition Autophagy Autophagy ULK1->Autophagy Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Cell Lysate, Tissue Homogenate, or Plasma Spike IS Spike with This compound (Internal Standard) Biological Sample->Spike IS Protein Precipitation Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collect Supernatant Centrifugation->Supernatant Collection LC Separation Liquid Chromatography (Reverse Phase) Supernatant Collection->LC Separation MS/MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS/MS Detection Data Analysis Data Analysis (Peak Area Ratio) MS/MS Detection->Data Analysis

References

Application Notes: Quantification of Sirolimus in Whole Blood Using Rapamycin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as rapamycin) is a potent immunosuppressant drug critical in preventing organ transplant rejection. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus in whole blood is mandatory to ensure efficacy and minimize toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sirolimus quantification due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can suffer from cross-reactivity with sirolimus metabolites.[1][2][3] The use of a stable isotope-labeled internal standard (IS), such as rapamycin-d3 (B7796464), is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[4]

These application notes provide a detailed protocol for the quantification of sirolimus in whole blood using this compound as an internal standard by LC-MS/MS. This document includes information on the mechanism of action of sirolimus, a detailed experimental protocol, and a summary of expected quantitative performance.

Mechanism of Action: Sirolimus and the mTOR Signaling Pathway

Sirolimus exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Sirolimus first binds to the cytosolic protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway. Inhibition of mTORC1 blocks the signaling cascade that leads to T-lymphocyte activation and proliferation, thus preventing an immune response against the transplanted organ.

mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., IL-2) Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S6K1->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Binds Sirolimus_FKBP12 Sirolimus-FKBP12 Complex FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Inhibits experimental_workflow Spike_IS Spike with this compound Internal Standard (IS) Protein_Precipitation Protein Precipitation (e.g., with Zinc Sulfate/Methanol) Spike_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS System Supernatant_Transfer->LC_Injection Chromatography Chromatographic Separation (C18 Reverse-Phase Column) LC_Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MRM Detection) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Mass_Spectrometry->Data_Analysis Quantification Quantification of Sirolimus Concentration Data_Analysis->Quantification

References

The Role of Rapamycin-d3 in Advancing Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic dosing and minimizing toxicity. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering enhanced accuracy and precision. Rapamycin-d3, a deuterated analog of Rapamycin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based drug metabolism studies. Its near-identical physicochemical properties to Rapamycin ensure that it effectively compensates for variability during sample preparation and analysis.[3][4] This document provides detailed application notes and protocols for the use of this compound in such studies.

Application I: Therapeutic Drug Monitoring (TDM) of Sirolimus in Whole Blood

Objective: To accurately quantify Sirolimus concentrations in patient whole blood samples for therapeutic drug monitoring, ensuring optimal immunosuppressive efficacy while minimizing dose-related side effects.

Methodology: A robust LC-MS/MS method using this compound as an internal standard (IS) is employed for the sensitive and specific quantification of Sirolimus.

Table 1: LC-MS/MS Parameters for Sirolimus Quantification

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1100 series or equivalent
Analytical ColumnNova-Pak C18, 2.1 x 150 mm, 4 µm
Column Temperature65°C
Mobile PhaseMethanol (B129727) : 30 mM Ammonium Acetate (pH 5.2) (97:3 v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole (e.g., Thermo TSQ Quantum Ultra)
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions
Sirolimus (Analyte)m/z 931.7 → 864.6
This compound (IS)m/z 934.7 → 864.6
Collision EnergyOptimized for specific instrument
Dwell Time100 ms
Experimental Protocol: Quantification of Sirolimus in Whole Blood
  • Sample Preparation:

    • Thaw whole blood samples (patient samples, calibrators, and quality controls) at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

    • Add 200 µL of a methanol solution containing the internal standard, this compound, at a concentration of 15 ng/mL.[3]

    • Add an additional 300 µL of methanol to the mixture.[3]

    • Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and cell lysis.[3]

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared supernatant into the LC-MS/MS system.

    • Acquire data using the parameters outlined in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both Sirolimus and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of Sirolimus in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.

Table 2: Representative Pharmacokinetic Parameters of Sirolimus in Healthy Male Volunteers

ParameterMean ± SD
Tmax (hours)1.3 ± 0.5
t½ (hours)60 ± 10
Whole Blood to Plasma Ratio142 ± 39
Data from a study involving a single 40-mg oral dose of 14C-radiolabeled sirolimus.[3]

Application II: In Vitro Metabolism of Rapamycin using Human Liver Microsomes

Objective: To identify and quantify the metabolites of Rapamycin formed by cytochrome P450 enzymes, primarily CYP3A4, in an in vitro system using human liver microsomes (HLM). This compound is used as an internal standard for accurate quantification of the parent drug and its metabolites.

Methodology: Rapamycin is incubated with HLM in the presence of NADPH, and the reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Table 3: Major Metabolites of Sirolimus Identified in Human Liver Microsomes

Metabolite ClassSpecific Metabolites Identified
O-demethylated41-O-demethyl, 16-O-demethyl, 27-O-demethyl
HydroxylatedHydroxy-piperidine, 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 45/46-hydroxy, 49-hydroxy
Didemethylated16,39-O-didesmethyl, 16,27-O-didesmethyl, 27,39-O-didesmethyl
Dihydroxylated11,24-dihydroxy, 12,24-dihydroxy, 11,47/48-dihydroxy
Hydroxylated/demethylated16-O-desmethyl-23/24-hydroxy, 39-O-desmethyl-23/24-hydroxy, 39-O-desmethyl-25-hydroxy, 39-O-desmethyl-11-hydroxy, 39-O-desmethyl-hydroxy-piperidine, 27-O-desmethyl-45/46-hydroxy
Based on in vitro studies with pooled human liver microsomes. A total of 21 unique metabolites were identified.

Table 4: Relative Abundance of Sirolimus and its Metabolites in Whole Blood

Time PointUnchanged Sirolimus (% of total radioactivity)Total Metabolites (% of total radioactivity)
1 hour~90-97%3-10%
24 hours~83-94%6-17%
Data derived from a study in healthy male volunteers after a single oral dose of 14C-radiolabeled sirolimus.[3]
Experimental Protocol: In Vitro Metabolism Assay
  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), Rapamycin (1 µM), and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-generating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (B52724) with this compound as the internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratios.

    • Use a triple quadrupole mass spectrometer for quantitative analysis of the parent drug and known metabolites.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->_4EBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_Complex Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_Complex FKBP12->Rapamycin_Complex Rapamycin_Complex->mTORC1 Inhibits

Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Workflow

Drug_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Whole_Blood Whole Blood Sample (Calibrator, QC, or Unknown) Add_IS Add this compound in Methanol Whole_Blood->Add_IS Precipitation Protein Precipitation & Cell Lysis (Vortex) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Mass_Spec Tandem Mass Spectrometry (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration (Analyte & IS) Mass_Spec->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration Generate Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration->Quantification

Caption: LC-MS/MS Workflow for Sirolimus Quantification.

Conclusion

The use of this compound as an internal standard is critical for the development of accurate and reliable LC-MS/MS methods for the study of Rapamycin's metabolism. The protocols outlined in this document provide a framework for both therapeutic drug monitoring and in vitro metabolism studies. By employing these methodologies, researchers and clinicians can gain a deeper understanding of Rapamycin's pharmacokinetic and pharmacodynamic properties, ultimately leading to improved patient outcomes. The high specificity and sensitivity of these methods, made possible by the use of a stable isotope-labeled internal standard, are essential for advancing drug development and personalized medicine.

References

Quantitative Analysis of Rapamycin in Whole Blood by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Rapamycin (B549165) (also known as Sirolimus) in whole blood. The method utilizes Rapamycin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical and research applications where precise quantification of Rapamycin is required.

Introduction

Rapamycin (Sirolimus) is a potent immunosuppressant and a mammalian target of rapamycin (mTOR) inhibitor.[1][2] It is widely used to prevent organ transplant rejection and has also shown efficacy in certain cancer therapies.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Rapamycin in whole blood is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[2]

LC-MS/MS has become the gold standard for the quantification of immunosuppressants due to its high sensitivity, specificity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Rapamycin quantification using this compound.

Signaling Pathway of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. It forms a complex with the intracellular protein FK-binding protein 12 (FKBP12), and this complex then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling cascades involved in cell growth, proliferation, and survival.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP converts to Rheb-GDP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols

Materials and Reagents
Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Rapamycin stock solution in methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (15 ng/mL): Dilute the this compound stock solution in methanol.[3]

Sample Preparation

A protein precipitation method is used for the extraction of Rapamycin from whole blood.

  • Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]

  • Add 200 µL of the internal standard working solution (15 ng/mL this compound in methanol).[3]

  • Add 300 µL of neat methanol.[3]

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation and extraction.[3]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]

  • Transfer 10 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[3]

Sample_Prep_Workflow Start 100 µL Whole Blood Sample Add_IS Add 200 µL this compound Working Solution Start->Add_IS Add_MeOH Add 300 µL Methanol Add_IS->Add_MeOH Vortex Vortex for 10 minutes Add_MeOH->Vortex Centrifuge Centrifuge at 12,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject 10 µL into LC-MS/MS Supernatant->Analysis

Figure 2: Sample preparation workflow for Rapamycin analysis in whole blood.

LC-MS/MS Method

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate
Flow Rate 0.4 mL/min[3]
Column Temperature 50°C[3]
Injection Volume 10 µL[3]
Gradient 0-0.4 min, 50% B; 0.4-0.41 min, 50-90% B; 0.41-0.85 min, 90-100% B; 0.85-1.8 min, 100% B; 1.8-2.2 min, 100-50% B; 2.2-3.0 min, 50% B[3]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rapamycin 931.7864.610025
This compound (IS) 934.7864.610025

Note: The sodium adduct [M+Na]+ at m/z 936.6 is also commonly used as the precursor ion for Rapamycin, with a fragment ion at m/z 409.3.[4][5] The ammonium adduct [M+NH4]+ at m/z 931.8 is another option.[6] The specific transitions should be optimized for the instrument in use.

Results and Discussion

The described method demonstrates excellent performance for the quantification of Rapamycin in whole blood.

Linearity: The method is linear over a clinically relevant concentration range, typically from 0.5 to 50.0 ng/mL, with a correlation coefficient (r²) greater than 0.99.[3]

Sensitivity: The lower limit of quantification (LLOQ) is typically around 0.5 ng/mL, which is sufficient for therapeutic drug monitoring.

Precision and Accuracy: Intra- and inter-day precision and accuracy are within acceptable limits (typically <15%).

Matrix Effects: The use of a deuterated internal standard effectively compensates for any ion suppression or enhancement caused by the whole blood matrix.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Rapamycin in whole blood. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research laboratories. The use of this compound as an internal standard ensures the accuracy and precision of the results, which is critical for effective therapeutic drug monitoring of this potent immunosuppressant.

References

Application Notes and Protocols for Sample Preparation Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant drug widely used to prevent organ transplant rejection and in the treatment of certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin is crucial to ensure efficacy while minimizing toxicity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of rapamycin in biological matrices.[4]

The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS analysis to compensate for matrix effects and variations in sample processing. Rapamycin-d3, a deuterated analog of rapamycin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled drug.[5]

These application notes provide detailed protocols for the sample preparation of whole blood and tissue samples for the quantification of rapamycin using this compound as an internal standard, followed by LC-MS/MS analysis.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Rapamycin first binds to the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the inhibition of its kinase activity. This disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC1->4EBP1 Inhibition of inhibitory action Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Method Performance

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of rapamycin in whole blood using this compound as an internal standard.

ParameterPerformance CharacteristicReference(s)
Linearity Range0.1 - 100 ng/mL[6]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[6]
Inter-run Precision (%CV)3.3% to 13.0%[7]
Inter-run Accuracy (%)-4.8% to 7.0%[4][7]
Extraction Recovery> 93.0%[8]

Experimental Protocols

Protocol 1: Preparation of Rapamycin and this compound Stock and Working Solutions

Materials:

  • Rapamycin certified reference material

  • This compound

  • Methanol (B129727) (LC-MS grade)

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of rapamycin and this compound into separate amber glass vials.

    • Dissolve each in 1 mL of methanol to obtain stock solutions with a concentration of 1 mg/mL.

    • Store the stock solutions at -20°C or below.[9]

  • Working Standard Solution Preparation:

    • Perform serial dilutions of the rapamycin stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from, for example, 10 µg/mL down to 0.1 µg/mL.[9]

    • These working solutions will be used to spike blank matrix (e.g., whole blood) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution Preparation (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration may need to be determined based on the specific instrument response.

    • Store the internal standard working solution at -20°C.

Protocol 2: Extraction of Rapamycin from Whole Blood using Protein Precipitation

Materials:

  • Whole blood samples collected in EDTA tubes

  • This compound internal standard working solution

  • Methanol containing 0.1 M zinc sulfate (B86663) (precipitating solution)[5][10]

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials with inserts

Procedure:

  • Sample and Standard Preparation:

    • For unknown samples, allow them to thaw to room temperature and vortex gently to ensure homogeneity.

    • To prepare calibration standards and QCs, spike 100 µL of blank whole blood with the appropriate rapamycin working standard solutions.

  • Internal Standard Addition:

    • Pipette 100 µL of each unknown sample, calibration standard, and QC into separate microcentrifuge tubes.

    • Add a specific volume (e.g., 25 µL) of the this compound internal standard working solution to each tube.

  • Protein Precipitation:

    • Add 200 µL of the cold precipitating solution (methanol with zinc sulfate) to each tube.[10]

    • Vortex vigorously for 30 seconds to 2 minutes to ensure complete protein precipitation.[10]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[11]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: Extraction of Rapamycin from Tissue Homogenate

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer

  • This compound internal standard working solution

  • Methanol (precipitating solution)

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials with inserts

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the tissue sample.

    • Add a specific volume of homogenization buffer (e.g., 3 volumes of buffer to 1 part tissue weight).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Sample and Standard Preparation:

    • For unknown samples, use a specific volume of the tissue homogenate (e.g., 100 µL).

    • To prepare calibration standards and QCs, spike blank tissue homogenate with the appropriate rapamycin working standard solutions.

  • Internal Standard Addition:

    • Add a specific volume (e.g., 25 µL) of the this compound internal standard working solution to each tube containing the tissue homogenate.

  • Protein Precipitation:

    • Add 400 µL of cold methanol to each tube.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 30 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathway Diagrams

Therapeutic Drug Monitoring (TDM) Workflow

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of rapamycin.

TDM_Workflow cluster_clinical Clinical Setting cluster_lab Laboratory Analysis cluster_decision Clinical Decision Patient Patient Dosing Sampling Blood Sample Collection (Trough Level) Patient->Sampling Transport Sample Transport to Laboratory Sampling->Transport Receipt Sample Receipt & Accessioning Transport->Receipt Preparation Sample Preparation (Protein Precipitation) Receipt->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification Review Result Review & Verification Quantification->Review Reporting Report to Clinician Review->Reporting Adjustment Dose Adjustment Reporting->Adjustment Adjustment->Patient Feedback Loop

Caption: A typical workflow for Therapeutic Drug Monitoring (TDM) of Rapamycin.

LC-MS/MS Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation of whole blood for rapamycin analysis.

Sample_Prep_Workflow Start Whole Blood Sample Add_IS Add this compound Internal Standard Start->Add_IS Precipitate Add Precipitating Solution (e.g., Methanol) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Inject into LC-MS/MS Collect->Analyze

Caption: Workflow for whole blood sample preparation using protein precipitation.

References

Application Note and Protocol: Quantitation of Rapamycin in Tissue Samples with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and metabolism. Accurate measurement of rapamycin concentrations in tissues is critical for preclinical studies, therapeutic drug monitoring, and understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the sensitive and specific quantitation of rapamycin in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Rapamycin-d3 as an internal standard.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[2][3]

Signaling Pathway Inhibition by Rapamycin

Rapamycin exerts its biological effects by forming a complex with the immunophilin FK506 binding protein (FKBP12). This complex then binds to and inhibits the mTOR kinase, a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Rapamycin primarily inhibits mTORC1, which leads to the downstream suppression of protein synthesis and cell proliferation.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Workflow

The overall process for quantifying rapamycin in tissue samples involves tissue homogenization, protein precipitation with an internal standard, followed by LC-MS/MS analysis.

Workflow A Tissue Sample Collection B Homogenization in PBS A->B C Protein Precipitation (Methanol + this compound) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing & Quantitation F->G

Caption: General workflow for rapamycin quantitation in tissues.

Principle of Internal Standard Quantitation

The use of a stable isotope-labeled internal standard, this compound, is fundamental for accurate quantitation. This compound is chemically identical to rapamycin but has a slightly higher mass due to the deuterium (B1214612) atoms.[1][5] It is added at a known concentration to both the calibration standards and the unknown tissue samples at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte in the original sample, thereby correcting for experimental variability.

Internal_Standard_Principle cluster_Sample Tissue Homogenate cluster_IS Internal Standard cluster_Processing Sample Processing cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Analyte Rapamycin (Unknown Amount) Extraction Protein Precipitation & Centrifugation Analyte->Extraction IS This compound (Known Amount) IS->Extraction LCMS Detection Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Caption: Principle of internal standard-based quantitation.

Experimental Protocols

Materials and Reagents
  • Rapamycin (Reference Standard)

  • This compound (Internal Standard)[1][5][6]

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.0-7.2[7]

  • Tissue Homogenizer (e.g., bead beater or glass homogenizer)

  • Microcentrifuge tubes

  • Refrigerated Centrifuge

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1][5]

  • Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration may need to be determined based on instrument sensitivity.

  • Calibration Standards: Prepare calibration standards by spiking blank tissue homogenate with the rapamycin working solutions to achieve a desired concentration range (e.g., 0.5 - 500 ng/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock dilutions.

Protocol 2: Tissue Sample Preparation and Homogenization
  • Rinse the collected tissue samples with ice-cold PBS to remove any excess blood.[7]

  • Blot the tissue dry and record its weight.

  • Mince the tissue into small pieces on ice.

  • Add a specific volume of ice-cold PBS to the tissue (e.g., 3 mL of PBS per gram of tissue).

  • Homogenize the tissue sample using a suitable homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.

  • The resulting tissue homogenate can be used immediately for extraction or stored at -80°C.[9]

Protocol 3: Rapamycin Extraction from Tissue Homogenate
  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.[8]

  • Add a precipitating solution containing the internal standard. For example, add 400 µL of cold methanol containing this compound at a specific concentration.[8]

  • Vortex the mixture vigorously for approximately 2 minutes to precipitate the proteins.[9]

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-30 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[8]

Protocol 4: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.

ParameterRecommended Conditions
LC System
ColumnC18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[9]
Mobile Phase A5 mM Ammonium Formate with 0.1% Formic Acid in Water[10]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[10]
GradientA suitable gradient to separate rapamycin from matrix components (e.g., start with high aqueous phase and ramp up the organic phase).[10]
Flow Rate0.2 - 0.5 mL/min[10]
Column Temperature40 - 50°C[9]
Injection Volume5 - 20 µL[9][10]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive Mode[9]
Monitored Transitions (MRM)
RapamycinPrecursor Ion (m/z): 931.5 or 936.6 ([M+Na]+); Product Ion (m/z): 864.4 or 409.3[9][10][11]
This compoundPrecursor Ion (m/z): 934.5 or 939.6 ([M+Na]+); Product Ion (m/z): 867.4 or 409.3
Source Temperature350 - 500°C[9]
IonSpray Voltage5500 V[9]

Note: The exact m/z values for this compound may vary slightly based on the specific labeled positions.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Rapamycin0.5 - 500y = 0.005x + 0.002> 0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
Low1.51.45 ± 0.128.396.7
Medium7578.2 ± 5.57.0104.3
High400390.1 ± 25.46.597.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.588.595.2
High40091.298.1

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitation of rapamycin in tissue samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided protocols for sample preparation, LC-MS/MS analysis, and data presentation offer a robust framework for researchers to implement this methodology in their laboratories.

References

Application Notes and Protocols for Rapamycin-d3 in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), is a macrolide compound with significant immunosuppressive and anti-proliferative properties.[1][2] Formulations containing rapamycin are utilized as immunosuppressive agents to prevent organ transplant rejection.[3] Rapamycin-d3, a deuterated analog of rapamycin, is intended for use as an internal standard for the quantification of rapamycin by gas chromatography- or liquid chromatography-mass spectrometry.[3] The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic profile of a drug, potentially leading to a reduced rate of metabolism, decreased formation of toxic metabolites, and an improved safety profile.[4] This document provides detailed application notes and protocols for the preclinical toxicological evaluation of this compound, leveraging the extensive toxicological data available for the parent compound, rapamycin (also known as sirolimus).

The primary goals of a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any toxic effects, and establish safety parameters for clinical monitoring.[5]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][6] Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[7] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[1][6][7][8] Inhibition of mTORC1 disrupts downstream signaling cascades, including the phosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[2][9]

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex This compound-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Quantitative Toxicological Data Summary for Rapamycin

The following tables summarize key quantitative data from preclinical toxicology studies of rapamycin in various animal models. These data are essential for designing appropriate toxicology studies for this compound and for interpreting the resulting findings.

Table 1: Acute Toxicity of Rapamycin

SpeciesRoute of AdministrationVehicleLD50Observed EffectsReference
RatOral20% DMA, 75% Centrophil W, 5% Polysorbate 80~50 mg/kgLethargy, weight loss[2]
MouseOral20% DMA, 75% Centrophil W, 5% Polysorbate 80>800 mg/kgPtosis, rough coat, reduced motor activity[1]
MouseIntravenous30% DMA, 60% PEG 400, 10% Polysorbate 80>40 mg/kgNo deaths at highest dose tested[1]

DMA: Dimethylacetamide; PEG 400: Polyethylene glycol 400; LD50: Lethal Dose, 50%

Table 2: Repeat-Dose Toxicity of Rapamycin

SpeciesDurationRouteDose LevelsKey FindingsReference
Rat90-dayOral≥2 mg/kg/dayReversible pulmonary lymphocytic infiltrates and fibrosis[2]
Dog90-dayOral≥0.2 mg/kg/dayMild tubular lesions in the kidneys[2]
Rat14-dayIntraperitoneal1.5 mg/kg/dayReduced weight gain, focal myocardial necrosis[10]
Rat & MonkeyMultipleIntravenousNot specifiedLymphoid atrophy, increased glucose, pancreatic islet cell vacuolation, increased cholesterol and fibrinogen, myocardial degeneration, GI toxicity, renal effects (increased BUN and creatinine), testicular atrophy[6]

Table 3: Reproductive and Developmental Toxicity of Rapamycin

SpeciesStudy TypeRouteNOAELKey FindingsReference
RatFertility & Early Embryonic DevelopmentOral<0.5 mg/kg/dayIncreased embryolethality and delayed ossification[2]
RabbitEmbryo-Fetal DevelopmentOral<0.1 mg/kg/dayEmbryotoxicity[2]
RatMale FertilityOral<3 mg/m²/dayDecreased sperm concentration and motility[6]
RatFemale FertilityOral<4.2 mg/m²/dayIncreased pre- and post-implantation losses[6]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The following are detailed protocols for key preclinical toxicology studies for this compound. These protocols are based on established guidelines and findings from studies on rapamycin.

Experimental Workflow for Preclinical Toxicology Assessment

Preclinical_Toxicology_Workflow Start Test Article: This compound Acute Acute Toxicity Study (Rodent & Non-rodent) Start->Acute RepeatDose Repeat-Dose Toxicity Study (28-day, 90-day) Start->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Start->SafetyPharm GeneticTox Genetic Toxicology (Ames, MNA, Chromosomal Aberration) Start->GeneticTox Acute->RepeatDose ReproTox Reproductive Toxicology RepeatDose->ReproTox Carcinogenicity Carcinogenicity Studies (if required) RepeatDose->Carcinogenicity IND Investigational New Drug (IND) Submission SafetyPharm->IND GeneticTox->IND ReproTox->IND Carcinogenicity->IND

Caption: General experimental workflow for the preclinical toxicological assessment of this compound.

Protocol 1: Acute Oral Toxicity Study (Rodent)

Objective: To determine the acute oral toxicity of this compound in rats and to identify the maximum tolerated dose (MTD).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and observation

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Formulation: Prepare a range of dose concentrations of this compound in the selected vehicle. The dose range should be selected based on available data for rapamycin, with the aim of identifying a dose that causes mild to moderate toxicity and a no-effect dose.

  • Dosing: Administer a single oral dose of this compound to groups of animals (typically 5 per sex per group) via gavage. Include a control group that receives the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then at regular intervals for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Data Analysis: Analyze the data to determine the LD50 (if applicable) and the MTD.

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rats over a 28-day period.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (young adults, equal numbers of males and females)

  • Equipment for oral gavage, blood collection, and clinical pathology analysis

  • Histopathology equipment

Procedure:

  • Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a control group. The high dose should induce some toxicity but not mortality.

  • Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight at least weekly and food consumption weekly.

  • Ophthalmology: Perform ophthalmological examinations prior to the start of the study and at termination.

  • Clinical Pathology: Collect blood and urine samples at termination (and potentially at an interim time point) for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Organ Weights: At the end of the study, perform a full necropsy on all animals. Weigh major organs (e.g., liver, kidneys, heart, spleen, brain, gonads).

  • Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are seen at the high dose.

  • Recovery Group: Include a recovery group at the high dose and control level, which is observed for an additional period (e.g., 14 days) after the 28-day dosing period to assess the reversibility of any toxic effects.

Protocol 3: In Vitro Genetic Toxicology - Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA)

  • S9 fraction from the liver of induced rats for metabolic activation

  • Minimal glucose agar (B569324) plates

  • Positive and negative controls

Procedure:

  • Dose Range Finding: Determine a suitable concentration range of this compound that is not overly cytotoxic to the bacterial strains.

  • Main Assay:

    • Without Metabolic Activation: Mix the tester strain, this compound at various concentrations, and a top agar, and pour onto minimal glucose agar plates.

    • With Metabolic Activation: Mix the tester strain, this compound, S9 mix, and top agar, and pour onto plates.

  • Controls: Include a vehicle control and positive controls (known mutagens) for each strain, both with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic (PK/TK) analysis in preclinical studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol 4: LC-MS/MS Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples from toxicology studies.

Materials:

  • Plasma samples

  • This compound analytical standard and a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound like ascomycin)

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add the internal standard.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other plasma components.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound spiked into blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The preclinical toxicological evaluation of this compound is a critical step in its development. While specific toxicology data for the deuterated form is not widely available, a robust assessment can be designed based on the extensive knowledge of the parent compound, rapamycin. The provided protocols and data summaries offer a framework for conducting these essential safety studies. A thorough understanding of the potential toxicities of rapamycin, combined with a well-designed preclinical toxicology program, will be instrumental in determining the safety profile of this compound and its potential for clinical advancement.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects when using Rapamycin-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing Rapamycin with a deuterated internal standard like this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[2] Even with a deuterated internal standard (D-IS) like this compound, which is designed to co-elute with and behave similarly to the analyte (Rapamycin), differential matrix effects can occur. This means the matrix might affect the ionization of the analyte and the D-IS to different extents, leading to inaccurate results.

Q2: I am observing poor precision and inaccurate quantification in my Rapamycin assay despite using this compound. What are the potential causes related to matrix effects?

A: Several factors could be contributing to this issue:

  • Differential Ion Suppression/Enhancement: Components in the sample matrix, such as phospholipids (B1166683) from whole blood, can suppress the ionization of both Rapamycin and this compound.[3] If the suppression is not identical for both, the analyte-to-internal standard ratio will be skewed.

  • Chromatographic Separation: A slight separation between Rapamycin and this compound on the analytical column can expose them to different matrix components as they elute, leading to variable ionization effects.

  • Sample Preparation Inconsistencies: Inefficient or inconsistent sample preparation can lead to varying levels of matrix components in different samples, causing unpredictable matrix effects.

Q3: How can I detect and assess the presence of matrix effects in my this compound assay?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Rapamycin and this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase).[1] The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect.

Q4: What are the most effective strategies to minimize or eliminate matrix effects when analyzing Rapamycin with this compound?

A: A multi-pronged approach is often necessary:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Rapamycin and this compound. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed. For whole blood samples, specialized SPE cartridges like HybridSPE, which target phospholipid removal, can be particularly effective.[3]

  • Improve Chromatographic Separation: Modifying the LC method to better separate Rapamycin from co-eluting matrix components can significantly reduce ion suppression. This may involve adjusting the mobile phase composition, gradient profile, or using a different analytical column.

  • Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples helps to normalize the matrix effects between calibrators and unknown samples.

  • Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for Rapamycin and this compound are perfectly aligned to ensure they experience the same matrix environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in this compound peak area across samples Inconsistent sample cleanup leading to variable matrix effects.1. Re-evaluate and optimize the sample preparation method. 2. Consider more rigorous cleanup techniques like SPE or LLE. 3. For blood samples, specifically target phospholipid removal.[3]
Poor accuracy and precision of quality control samples Differential matrix effects on Rapamycin and this compound.1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Adjust chromatography to move the analyte and IS away from these regions. 3. Ensure perfect co-elution of Rapamycin and this compound.
Signal intensity (ion suppression) is observed for both analyte and IS High concentration of co-eluting matrix components.1. Dilute the sample extract if sensitivity allows. 2. Implement a more effective sample cleanup method to remove interferences.[3]
Inconsistent results between different lots of biological matrix Lot-to-lot variability in matrix composition.1. Evaluate matrix effects using at least six different lots of the biological matrix during method validation. 2. If significant variability is observed, a more robust sample preparation method is required.

Data Presentation

Table 1: Comparison of Assay Performance for Sirolimus (Rapamycin) using an Isotopically Labeled Internal Standard (ILIS) vs. an Analog Internal Standard (ANIS)
ParameterILIS (Sirolimus-¹³C,d₃)ANIS (Desmethoxy-rapamycin)
Within-day imprecision (%) <10<10
Between-day imprecision (%) <8<8
Trueness (%) 91 - 11091 - 110
Median Accuracy (%) 12.211.4
Carryover Not ObservedNot Observed
Matrix Effects Not ObservedNot Observed

This table summarizes findings from a study comparing the performance of an isotopically labeled versus an analog internal standard for sirolimus analysis in whole blood. While both internal standards performed well, the study noted that ILISs are generally considered superior. In this particular validated method, significant matrix effects were not observed for either internal standard.[4]

Table 2: Example Data from a Post-Extraction Spike Experiment to Quantify Matrix Effects
Sample TypeRapamycin Peak Area (counts)This compound Peak Area (counts)Matrix Factor (MF) for RapamycinMatrix Factor (MF) for this compoundIS-Normalized Matrix Factor
Neat Solution (A) 550,000620,000---
Post-Spiked Blank Matrix 1 (B) 412,500471,2000.750.760.99
Post-Spiked Blank Matrix 2 (B) 385,000440,2000.700.710.99
  • Matrix Factor (MF) Calculation: (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

  • IS-Normalized Matrix Factor Calculation: (Matrix Factor of Rapamycin) / (Matrix Factor of this compound)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • Prepare Infusion Solution: Create a solution containing both Rapamycin and this compound at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL in mobile phase).

  • System Setup:

    • Use a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer's ion source.

    • Deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Analysis:

    • Begin infusing the solution and allow the MS signal to stabilize, establishing a baseline.

    • Inject a blank, extracted sample matrix onto the LC-MS/MS system.

    • Monitor the signal for Rapamycin and this compound throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no significant matrix effects at any point in the chromatogram.

    • A drop in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare standards of Rapamycin and this compound at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with Rapamycin and this compound to the same final concentrations as in Set A.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): For each concentration and each matrix lot, calculate the MF for both Rapamycin and this compound using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF to assess how well the internal standard compensates for the matrix effect: IS-Normalized MF = (MF of Rapamycin) / (MF of this compound)

  • Interpretation:

    • An MF significantly different from 1.0 indicates a matrix effect.

    • An IS-Normalized MF close to 1.0 (ideally between 0.85 and 1.15) indicates that the deuterated internal standard is effectively tracking the analyte and compensating for the matrix effect.

Mandatory Visualizations

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates Amino Acids Amino Acids mTORC1 mTORC1 (Raptor, mTOR, mLST8) Amino Acids->mTORC1 activates Cellular Stress Cellular Stress TSC1/2 TSC1/2 Cellular Stress->TSC1/2 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Rheb Rheb-GTP Rheb->mTORC1 activates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth PI3K/Akt->TSC1/2 inhibits TSC1/2->Rheb inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the central role of mTORC1 and the inhibitory action of Rapamycin.

Experimental Workflow

Troubleshooting_Workflow Start Inaccurate / Imprecise Results Check_Coelution Verify Analyte & IS Co-elution Start->Check_Coelution Post_Column_Infusion Perform Post-Column Infusion Check_Coelution->Post_Column_Infusion Matrix_Effect_Identified Matrix Effect Identified? Post_Column_Infusion->Matrix_Effect_Identified Optimize_Chromatography Optimize Chromatography Matrix_Effect_Identified->Optimize_Chromatography Yes Post_Extraction_Spike Perform Post-Extraction Spike Matrix_Effect_Identified->Post_Extraction_Spike No Improve_Cleanup Improve Sample Cleanup Optimize_Chromatography->Improve_Cleanup Reassess Re-assess Matrix Effects Improve_Cleanup->Reassess Assess_IS_Compensation IS Compensation Adequate? Post_Extraction_Spike->Assess_IS_Compensation Assess_IS_Compensation->Improve_Cleanup No Method_Validation Method Validated Assess_IS_Compensation->Method_Validation Yes Reassess->Post_Column_Infusion

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapamycin-d3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS/MS analysis?

This compound (also known as Sirolimus-d3) is a deuterated form of Rapamycin (B549165). It is commonly used as an internal standard (IS) for the quantification of Rapamycin in biological samples by LC-MS/MS.[1] Using a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]

Q2: What are the typical mass transitions (MRM) for Rapamycin and this compound?

The most commonly used adduct for Rapamycin and its deuterated internal standard in positive ion electrospray ionization (ESI) is the ammonium (B1175870) adduct ([M+NH₄]⁺) or the sodium adduct ([M+Na]⁺). The specific m/z values will depend on the adduct formed.

A reported multiple reaction monitoring (MRM) transition for Sirolimus (Rapamycin) is m/z 931.7 → 864.6. For the internal standard Sirolimus-d3, the transition is m/z 934.7 → 864.6.[3] Another study used the sodium adduct [M+Na]⁺ at m/z 936.6 as the parent ion for rapamycin.[4]

Q3: What type of HPLC column is recommended for this compound analysis?

Reversed-phase columns are typically used for the analysis of Rapamycin and its analogs. Both C8 and C18 columns have been successfully employed. The choice between them will depend on the specific method requirements for retention and separation from matrix components. For example, a reversed-phase C8 Xterra column (50 mm × 4.6 mm, 5 μm) has been used for chromatographic separation.[4]

Q4: What are the recommended mobile phase compositions?

A common mobile phase for Rapamycin analysis consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer containing a volatile salt (like ammonium acetate) and a small amount of acid (like formic acid) to improve peak shape and ionization efficiency. For instance, a mobile phase of 80% acetonitrile (B52724) in water containing 0.05% formic acid has been used.[4] Another example is a gradient mobile phase of 0.1 mM formic acid and 0.05 mM ammonium acetate (B1210297) in methanol/ultrapure water.[3]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Incompatible mobile phase pH, secondary interactions with the column, or column degradation.

  • Solution:

    • Ensure the mobile phase pH is appropriate for Rapamycin. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

    • Consider using a different column chemistry (e.g., switching between C8 and C18) or a column with a different base deactivation.

    • Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, the column may need to be replaced.

Problem 2: Low signal intensity or no signal for this compound.

  • Possible Cause: Incorrect mass spectrometer settings, poor ionization, or issues with sample preparation.

  • Solution:

    • Mass Spectrometer Settings: Verify the MRM transitions, collision energy, and other MS parameters are correctly set for this compound. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.

    • Ionization: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. The use of mobile phase additives like ammonium acetate can enhance the formation of the desired adduct and improve signal intensity.[5]

    • Sample Preparation: Evaluate the efficiency of your extraction procedure. Inefficient protein precipitation can lead to a loss of the analyte. Ensure the final extract is completely dissolved in the reconstitution solvent.

Problem 3: High background noise or interfering peaks.

  • Possible Cause: Matrix effects from the biological sample, contaminated solvents or reagents, or carryover from previous injections.

  • Solution:

    • Matrix Effects: Optimize the sample preparation method to remove more interfering components from the matrix. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation.

    • Contamination: Use high-purity, LC-MS grade solvents and reagents.[6] Prepare fresh mobile phases daily.

    • Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between samples.

Problem 4: Inconsistent retention times.

  • Possible Cause: Issues with the HPLC pump, column temperature fluctuations, or changes in mobile phase composition.

  • Solution:

    • HPLC Pump: Check for leaks and ensure the pump is delivering a consistent flow rate. Degas the mobile phases to prevent bubble formation.

    • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

    • Mobile Phase: Ensure the mobile phase composition is accurate and consistent. If preparing mobile phases manually, use precise measurements.

Quantitative Data Summary

ParameterRapamycinThis compoundReference
Precursor Ion (m/z) 931.7 ([M+NH₄]⁺) or 936.6 ([M+Na]⁺)934.7 ([M+NH₄]⁺)[3][4]
Product Ion (m/z) 864.6864.6[3]
Collision Energy (V) 20Not specified, but typically similar to the analyte.[7]
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting Rapamycin and this compound from whole blood.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Protein Precipitation: Add 300 µL of a precipitating agent (e.g., methanol containing zinc sulfate) to the sample.[8][9]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are example starting parameters that should be optimized for your specific instrument and application.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 2 mM Ammonium Acetate.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate Rapamycin from matrix components (e.g., starting with 50% B, increasing to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize nebulizer and drying gas flows for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Whole Blood Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation (Methanol/Zinc Sulfate) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification (Peak Area Ratio) ms->quantify

Caption: LC-MS/MS experimental workflow for this compound analysis.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_signal_intensity Signal Intensity Issues cluster_noise Noise & Interference start LC-MS/MS Issue with This compound peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape low_signal Low or No Signal start->low_signal high_noise High Background or Interfering Peaks start->high_noise check_ph Adjust Mobile Phase pH (add Formic Acid) peak_shape->check_ph change_column Try Different Column (C8 vs C18) check_ph->change_column clean_column Flush Column change_column->clean_column check_ms Verify MS Parameters (MRM, Collision Energy) low_signal->check_ms check_source Clean Ion Source check_ms->check_source optimize_prep Optimize Sample Prep (Extraction Efficiency) check_source->optimize_prep improve_cleanup Enhance Sample Cleanup (SPE) high_noise->improve_cleanup use_hplc_grade Use High-Purity Solvents improve_cleanup->use_hplc_grade implement_wash Implement Needle Wash use_hplc_grade->implement_wash

References

Technical Support Center: Preventing Ion Suppression with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Rapamycin using its deuterated internal standard, Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate ion suppression and ensure accurate and reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Rapamycin?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, Rapamycin. It is caused by co-eluting endogenous components from complex matrices such as plasma, whole blood, or tissue extracts, which compete with the analyte for ionization in the mass spectrometer's ion source. This can result in inaccurate and imprecise quantification, undermining the reliability of experimental results.

Q2: How does using this compound as an internal standard help to minimize ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Rapamycin. SIL internal standards are the preferred choice for mitigating matrix effects. Because this compound is chemically and physically almost identical to Rapamycin, it co-elutes and experiences the same degree of ion suppression.[1][2] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the common causes of ion suppression in the bioanalysis of Rapamycin?

A3: Common causes of ion suppression in Rapamycin analysis include:

  • Phospholipids: These are endogenous components of cell membranes and are abundant in biological matrices like plasma and whole blood. They are known to cause significant ion suppression.[3][4]

  • Salts and Buffers: High concentrations of salts, often introduced during sample preparation, can interfere with the electrospray ionization process.

  • Poorly Optimized Chromatography: Inadequate separation of Rapamycin from matrix components can lead to co-elution and subsequent ion suppression.

  • Choice of Sample Preparation: The method used to extract Rapamycin from the matrix can significantly impact the level of co-eluting interferences. For instance, simple protein precipitation is often associated with higher matrix effects compared to more rigorous techniques like solid-phase extraction (SPE).[5][6]

Q4: When should I suspect that ion suppression is affecting my Rapamycin analysis?

A4: You should suspect ion suppression if you observe:

  • Poor reproducibility of results between samples.

  • A significant decrease in Rapamycin signal when analyzing samples compared to a pure standard solution.

  • Inconsistent results for quality control (QC) samples.

  • A drop in the constant baseline signal during a post-column infusion experiment when a blank matrix extract is injected.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Rapamycin that may be related to ion suppression.

Problem 1: Low and Inconsistent Signal for Rapamycin in Biological Samples

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation:

      • Switch to a more effective extraction method: If you are using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[6][7] SPE, in particular, can be very effective at removing phospholipids.[3]

      • Optimize the existing method: If switching methods is not feasible, optimize your current protocol. For protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-sample ratios.

    • Improve Chromatographic Separation:

      • Increase chromatographic resolution: A longer column, a smaller particle size, or a slower gradient can improve the separation of Rapamycin from interfering matrix components.

      • Adjust mobile phase composition: Modifying the organic solvent or additives in the mobile phase can alter the elution profile of interferences.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the Rapamycin concentration remains above the lower limit of quantitation (LLOQ).

Problem 2: Poor Reproducibility of Quality Control (QC) Samples

  • Possible Cause: Variable matrix effects between different lots of biological matrix or inconsistent sample preparation.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is crucial for correcting variability in ion suppression between different samples. Ensure it is added early in the sample preparation process.[1]

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in a similar way.

    • Homogenize Samples: Ensure that all samples, including calibrators and QCs, are thoroughly mixed and homogenous before extraction.

Problem 3: this compound Signal is Also Suppressed or Unstable

  • Possible Cause: Severe matrix effects are impacting both the analyte and the internal standard, or the concentration of the internal standard is too high.

  • Solutions:

    • Evaluate the Internal Standard Concentration: An excessively high concentration of this compound can lead to detector saturation or self-suppression. Optimize the concentration to be within the linear range of the detector and at a similar response level to the analyte.

    • Perform a Post-Column Infusion Experiment: This experiment can help identify the regions of the chromatogram with the most severe ion suppression. You can then adjust your chromatography to move the elution of Rapamycin and this compound away from these regions.

Data Presentation

The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes typical recovery and matrix effect data for different extraction techniques. A matrix effect value of 1 indicates no ion suppression or enhancement, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix EffectReference
Protein Precipitation (PPT) 85 - 1050.6 - 0.8 (Significant Suppression)[5][6]
Liquid-Liquid Extraction (LLE) 70 - 900.8 - 0.95 (Mild to Moderate Suppression)[7][8]
Solid-Phase Extraction (SPE) 90 - 1100.9 - 1.1 (Minimal Suppression/Enhancement)[5][6]
HybridSPE > 95> 0.95 (Very Minimal Suppression)[3][4]

Note: The values presented are representative and can vary depending on the specific matrix, analyte, and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Rapamycin in Whole Blood by LC-MS/MS using Protein Precipitation

This protocol is a common starting point for Rapamycin analysis.

  • Sample Preparation:

    • To 100 µL of whole blood calibrator, QC, or unknown sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Rapamycin: Q1 936.6 -> Q3 864.5 (Ammonium adduct [M+NH4]+)

      • This compound: Q1 939.6 -> Q3 867.5 (Ammonium adduct [M+NH4]+)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Whole Blood Sample add_is Add this compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for Rapamycin quantification.

ion_suppression_mechanism cluster_source ESI Source cluster_detector Mass Spectrometer droplet Charged Droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation analyte Rapamycin analyte->droplet analyte->gas_phase Reduced Ionization matrix Matrix Component (e.g., Phospholipid) matrix->droplet matrix->gas_phase Competition for Charge/Surface Area detector Detector gas_phase->detector

Caption: Mechanism of ion suppression in ESI-MS.

troubleshooting_workflow start Inconsistent/ Low Signal? check_is Check IS (this compound) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok check_is_concentration Check IS Concentration check_is->check_is_concentration optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) is_ok->optimize_sample_prep No optimize_chromatography Optimize Chromatography is_ok->optimize_chromatography Yes end_good Problem Resolved optimize_sample_prep->end_good optimize_chromatography->end_good end_bad Further Investigation Needed check_is_concentration->end_bad

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Chromatography of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase chromatography?

Poor peak shape for this compound can be attributed to several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]

  • Metal Interactions: this compound can interact with metallic surfaces within the HPLC system, such as the column hardware, tubing, and injector components. This can cause significant peak tailing and even loss of analyte.[3][4][5]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[6][7][8]

  • Inappropriate Mobile Phase pH: Although Rapamycin has no ionizable functional groups over a wide pH range (1-10), the mobile phase pH can influence the ionization of residual silanols on the column, affecting peak shape.[9][10][11]

  • Sample Solvent Mismatch: If the elution strength of the sample solvent is significantly higher than the initial mobile phase conditions, it can cause peak distortion, particularly in UHPLC systems.[12][13]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general deterioration of peak shape for all analytes.[8]

Q2: My this compound peak is showing significant tailing. How can I troubleshoot this issue?

Here is a step-by-step guide to address peak tailing for this compound:

G start Start: this compound Peak Tailing Observed check_column 1. Evaluate Column Choice Is a C8 or C18 column being used? start->check_column c8_advantage Consider C8: Often provides better peak shape and shorter retention times for Rapamycin. check_column->c8_advantage No c18_ok C18 is also viable, proceed to next step. check_column->c18_ok Yes mobile_phase 2. Optimize Mobile Phase Using Methanol (B129727) or Acetonitrile (B52724)? c8_advantage->mobile_phase c18_ok->mobile_phase methanol_pref Methanol is often preferred for better peak shape with Rapamycin. mobile_phase->methanol_pref Acetonitrile acetonitrile_ok Acetonitrile can be used, consider additives. mobile_phase->acetonitrile_ok Methanol additives 3. Add Mobile Phase Modifiers Is an acidic modifier present? methanol_pref->additives acetonitrile_ok->additives add_acid Add 0.1% Formic Acid or 0.05% Difluoroacetic Acid (DFA) to improve peak shape. additives->add_acid No acid_present Acid is present, proceed to next step. additives->acid_present Yes metal_interaction 4. Check for Metal Interactions Are you using a bio-inert system? add_acid->metal_interaction acid_present->metal_interaction passivate Consider system passivation with an acid wash or use mobile phase additives like Medronic Acid or EDTA. metal_interaction->passivate No bioinert_ok Bio-inert system in use, proceed to next step. metal_interaction->bioinert_ok Yes check_temp 5. Adjust Column Temperature Is the temperature optimized? passivate->check_temp bioinert_ok->check_temp increase_temp Increase temperature (e.g., to 50-60°C) to improve peak shape and reduce viscosity. check_temp->increase_temp No temp_ok Temperature is optimized, proceed to next step. check_temp->temp_ok Yes sample_solvent 6. Verify Sample Solvent Does the sample solvent match the initial mobile phase? increase_temp->sample_solvent temp_ok->sample_solvent solvent_mismatch Reconstitute sample in the initial mobile phase to avoid peak distortion. sample_solvent->solvent_mismatch No end End: Peak Shape Improved sample_solvent->end Yes solvent_mismatch->end

Q3: Which type of column is recommended for the analysis of this compound?

Both C18 and C8 columns can be used for the analysis of this compound. However, some studies have shown that a C8 column can be advantageous.[9][10] A C8 column, being less hydrophobic than a C18, can lead to shorter analysis times and reduced consumption of the organic modifier.[9][10] For complex samples, a high-purity, end-capped silica (B1680970) column is recommended to minimize interactions with residual silanols. Waters XSelect HSS C18 SB columns are a good choice for the analysis of sirolimus (rapamycin).[14]

Q4: What are the recommended mobile phase compositions for good peak shape?

A mobile phase consisting of methanol and water is often preferred over acetonitrile and water for achieving better peak shapes and shorter retention times for Rapamycin.[9][10] The addition of a small amount of an acidic modifier is also common practice.

Mobile Phase ComponentRecommended CompositionReference
Organic SolventMethanol or Acetonitrile[9][10]
Aqueous PhaseWater[9][10]
Additive0.1% Formic Acid or 0.05% Difluoroacetic Acid (DFA)[11][15]

Q5: How does column temperature affect the peak shape of this compound?

Increasing the column temperature, for example to 50°C or 60°C, can improve peak shape by:

  • Reducing mobile phase viscosity: This leads to more efficient mass transfer and sharper peaks.

  • Increasing analyte solubility: This can help prevent on-column precipitation.

  • Altering selectivity: Temperature can influence the interactions between the analyte, stationary phase, and mobile phase.

One study successfully used a column temperature of 57°C for the analysis of Rapamycin.[9][10]

Q6: Can interactions with the LC system hardware affect my results?

Yes, interactions between this compound and the metallic components of an LC system can lead to poor peak shape and reduced sensitivity.[3] This is a known issue for compounds with functional groups that can chelate metals.[3]

Troubleshooting Metal Interactions:

  • System Passivation: Passivating the LC system with an acidic solution (e.g., nitric acid) can help to remove metallic contaminants and create a more inert surface.[5]

  • Use of Chelating Agents: Adding a chelating agent, such as Medronic Acid or EDTA, to the mobile phase can help to sequester metal ions and prevent them from interacting with the analyte.[5][16][17]

  • Bio-inert or PEEK-lined Hardware: Using an LC system with bio-inert components or PEEK (polyether ether ketone) tubing and column hardware can significantly reduce metal-analyte interactions.[5]

G cluster_system LC System Injector Injector Tubing Tubing Column Column Hardware Rapamycin This compound Metal_Ions Metal Ions (Fe, Ni, Cr) Rapamycin->Metal_Ions Chelation Metal_Ions->Injector Originate From Metal_Ions->Tubing Originate From Metal_Ions->Column Originate From Peak_Tailing Peak Tailing & Loss of Signal Metal_Ions->Peak_Tailing Causes

Experimental Protocols

Protocol 1: Sample Preparation of this compound

This protocol is a general guideline and may need to be adapted based on the specific matrix.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Store at -20°C.[9]

  • Working Solutions: Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (from biological matrix):

    • To 100 µL of the sample (e.g., whole blood, plasma), add an internal standard.

    • Perform protein precipitation by adding 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

Protocol 2: Recommended LC-MS/MS Method Parameters

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C8, 2.1 x 50 mm, 1.8 µm or similar
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Q1/Q3 (To be determined based on instrument)

G start Start: Sample Analysis sample_prep 1. Sample Preparation (Protein Precipitation & Reconstitution) start->sample_prep injection 2. Injection (5 µL into LC system) sample_prep->injection separation 3. Chromatographic Separation (C8 Column, Methanol/Water Gradient) injection->separation ionization 4. Ionization (ESI Positive Mode) separation->ionization detection 5. MS/MS Detection (Triple Quadrupole, MRM) ionization->detection data_analysis 6. Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Results data_analysis->end

References

Technical Support Center: Optimization of Rapamycin Extraction Recovery with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of rapamycin (B549165) using Rapamycin-d3 as an internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my rapamycin recovery consistently low?

A: Low recovery of rapamycin can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The choice of extraction solvent is critical for achieving high recovery. Rapamycin is a macrolide and exhibits good solubility in hydrophobic organic solvents.

    • Recommendation: Toluene (B28343) and ethyl acetate (B1210297) are effective extraction solvents for rapamycin from fermentation broths.[1] For whole blood, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is common.[2][3] Experiment with different solvent systems to find the optimal one for your specific matrix.

  • Incomplete Cell Lysis: Rapamycin is primarily an intracellular product. If the cells are not adequately lysed, the rapamycin will not be accessible to the extraction solvent.

    • Recommendation: Employ mechanical lysis methods such as ultrasonication or ensure sufficient incubation time with appropriate lysing agents.[4]

  • Incorrect pH: The pH of the sample can influence the solubility and stability of rapamycin.

    • Recommendation: Adjusting the pH of the fermentation broth to approximately 4.0 before extraction can help remove soluble contaminants and improve recovery.[1]

  • Inadequate Mixing/Incubation: Insufficient contact time or agitation between the sample and the extraction solvent will lead to incomplete extraction.

    • Recommendation: Ensure vigorous vortexing or stirring for an adequate period. For instance, stirring for 4 hours at 50°C has been reported for toluene extraction from biomass.[1]

  • Degradation of Rapamycin: Rapamycin can be unstable under certain conditions.

    • Recommendation: Protect samples from light and elevated temperatures. Store extracts at -20°C or below.[5] Rapamycin is stable in whole blood for at least 30 days at 4°C and 55 days at -40°C.[6]

Q2: I am observing high variability in my results. How can this compound help?

A: High variability in quantification is a common challenge, often due to analyte loss during sample preparation and fluctuations in instrument response. This compound, a stable isotope-labeled internal standard, is crucial for addressing this issue.

  • Principle of Isotope Dilution Mass Spectrometry: this compound is chemically identical to rapamycin but has a slightly higher molecular weight due to the deuterium (B1214612) atoms.[5] It is added to the sample at a known concentration at the beginning of the extraction process.

  • Correction for Analyte Loss: Any loss of rapamycin during the multi-step extraction and cleanup process will be mirrored by a proportional loss of this compound. By measuring the ratio of the analyte (rapamycin) to the internal standard (this compound) using LC-MS/MS, you can accurately quantify the amount of rapamycin in the original sample, as the ratio remains constant regardless of extraction efficiency.

  • Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with rapamycin and has the same ionization properties, it experiences the same matrix effects. The use of the analyte-to-internal standard ratio effectively cancels out these effects. A study comparing isotopically labeled internal standards (ILISs) like this compound with analog internal standards (ANISs) demonstrated that ILISs can improve the accuracy and precision of quantification.[7]

Q3: I see a precipitate forming when I add my rapamycin stock solution to my aqueous buffer. What is happening?

A: Rapamycin is highly lipophilic and has very low solubility in water (approximately 2.6 µg/mL).[8] When a concentrated stock of rapamycin in a solvent like DMSO is added to an aqueous solution, it can cause the rapamycin to precipitate out.

  • Troubleshooting Steps:

    • Pre-warm the aqueous solution: Warming your buffer or media to 37°C can increase the solubility of rapamycin.[8][9]

    • Reverse the addition: Instead of adding the rapamycin stock to the buffer, try adding the buffer to the tube containing the rapamycin stock while vortexing. This can aid in more effective mixing.[8]

    • Serial Dilution: For high dilutions, performing a serial dilution in the aqueous medium can prevent a sudden, drastic change in solvent polarity.[8]

    • Sonication: Brief sonication can help to redissolve minor precipitates. Be cautious of overheating, which could degrade the rapamycin.[8]

Experimental Protocols

Protocol 1: Extraction of Rapamycin from Whole Blood using Protein Precipitation and LC-MS/MS Analysis

This protocol is a general guideline. Optimization may be required for your specific application.

  • Sample Preparation:

    • Thaw frozen whole blood samples at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood.

    • Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation:

    • Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate (B86663) in water or acetonitrile) to the whole blood sample.[3]

    • Vortex vigorously for 20-30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at room temperature to pellet the precipitated proteins.[3]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. A 20 µL injection volume is a common starting point.[3]

Protocol 2: LC-MS/MS Parameters for Rapamycin Quantification

The following are example parameters and may need to be adjusted for your specific instrument.

ParameterSetting
LC Column C18 reversed-phase column (e.g., Zorbax SB-C18, YMC ODS-AQ)[10]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of rapamycin and internal standard
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MS/MS Transitions Rapamycin: m/z 936.6 -> 409.3 (example)[11]
This compound: m/z 939.6 -> 409.3 (example)

Data Presentation

Table 1: Comparison of Rapamycin Extraction Methods
MethodMatrixKey StepsReported RecoveryReference
Solvent ExtractionFermentation BrothpH adjustment, extraction with toluene at 50°C, concentrationNear quantitative[1]
Liquid-Liquid & Solid-Phase ExtractionWhole BloodExtraction with butyl chloride/diethyl ether, reversed-phase solid-phase extraction~45%[2]
Protein PrecipitationWhole BloodPrecipitation with methanol/zinc sulfate, centrifugationNot explicitly stated, but method validated for accuracy and precision[3]

Visualizations

Experimental Workflow for Rapamycin Extraction from Whole Blood

G start Start: Whole Blood Sample spike Spike with this compound (Internal Standard) start->spike precipitate Add Protein Precipitation Solution (e.g., Methanol/Zinc Sulfate) spike->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Workflow for rapamycin extraction from whole blood.

Troubleshooting Logic for Low Rapamycin Recovery

G start Low Rapamycin Recovery solvent Is the extraction solvent optimal? start->solvent lysis Is cell lysis complete? solvent->lysis Yes optimize_solvent Test alternative solvents (e.g., Toluene, Ethyl Acetate) solvent->optimize_solvent No ph Is the sample pH correct? lysis->ph Yes improve_lysis Enhance lysis method (e.g., Sonication) lysis->improve_lysis No mixing Is mixing/incubation adequate? ph->mixing Yes adjust_ph Adjust pH of sample ph->adjust_ph No increase_mixing Increase vortexing time/speed mixing->increase_mixing No end Improved Recovery mixing->end Yes optimize_solvent->lysis improve_lysis->ph adjust_ph->mixing increase_mixing->end

Caption: Troubleshooting guide for low rapamycin recovery.

Simplified mTOR Signaling Pathway

G growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 protein_synthesis Protein Synthesis & Cell Growth mTORC1->protein_synthesis rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 fkbp12->mTORC1

Caption: Simplified mTOR signaling pathway showing rapamycin inhibition.

References

Technical Support Center: Minimizing Rapamycin-d3 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover of Rapamycin-d3 in your LC-MS/MS workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to analyte carryover, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is carryover and why is it a concern for this compound analysis?

A: Carryover is the appearance of a small peak of an analyte in a blank injection that is run after a sample with a high concentration of that analyte.[1] This phenomenon is caused by residual analyte from a previous injection that remains in the autosampler, injection valve, or column. For a potent compound like this compound, which is often used as an internal standard, even minute carryover can significantly impact the accuracy of quantification, leading to erroneously high results for subsequent samples.

Q2: What are the common sources of carryover in an LC-MS/MS system?

A: Carryover can originate from several components of your LC-MS/MS system. The most common sources include:

  • Autosampler Needle and Syringe: Adsorption of this compound onto the interior and exterior surfaces of the needle and syringe.

  • Injection Valve: Residue trapped in the valve rotor seal and stator.[2]

  • Sample Loop: Incomplete flushing of the sample loop after injection.

  • Transfer Tubing: Adsorption of the analyte to the inner walls of the tubing connecting the autosampler to the column.

  • LC Column: Strong retention of this compound on the column, leading to gradual bleeding in subsequent runs.

Q3: How can I identify the source of this compound carryover in my system?

A: A systematic approach is crucial to pinpoint the source of carryover. Here is a recommended workflow:

  • Confirm True Carryover: Inject a high concentration of this compound standard, followed by a series of blank injections. True carryover will show a decreasing peak area with each subsequent blank. If the peak area remains constant across multiple blanks, you may have contamination in your solvent or glassware.

  • Isolate the Autosampler: To determine if the autosampler is the primary source, replace the analytical column with a union and inject a high concentration standard followed by blanks. If carryover is still observed, the issue lies within the autosampler and its components.

  • Evaluate the Column: If no significant carryover is observed with the union, the column is likely the main contributor.

This logical progression allows you to systematically identify and address the problematic component.

Experimental Protocols

Protocol 1: Evaluating Autosampler Wash Solvents for this compound Carryover

This protocol provides a detailed methodology to assess the effectiveness of different wash solvents in minimizing this compound carryover from the autosampler.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Working high-concentration standard (e.g., 1000 ng/mL in 50:50 acetonitrile:water)

  • Blank solution (e.g., 50:50 acetonitrile:water)

  • A selection of wash solvents to test (see Table 1 for suggestions)

  • LC-MS/MS system with the analytical column replaced by a zero-dead-volume union

2. Procedure:

  • System Equilibration: Equilibrate the LC-MS/MS system with your typical mobile phase.

  • Set Autosampler Wash Method: Program the autosampler to use the first wash solvent to be tested. Use a sufficient wash volume (e.g., 500 µL) and ensure both pre- and post-injection washes are enabled.

  • Injection Sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Immediately inject the blank solution three to five times.

  • Data Analysis:

    • Integrate the peak area of this compound in all injections.

    • Calculate the percent carryover for the first blank injection after the high-concentration standard using the following formula:

      • % Carryover = (Peak Area in first Blank / Peak Area in High Standard) x 100

  • Repeat for Each Wash Solvent: Repeat steps 2-4 for each wash solvent you wish to evaluate.

3. Data Interpretation:

Compare the % carryover values for each wash solvent to determine the most effective one for your application. A lower percentage indicates a more efficient cleaning of the autosampler.

Data Presentation

Table 1: Effect of Wash Solvent Composition on Analyte Carryover (Illustrative Data)

The following table summarizes illustrative quantitative data on the effectiveness of different wash solvents in reducing analyte carryover. While this data is not specific to this compound, it provides a strong indication of the performance of various solvent compositions for hydrophobic molecules.

Wash Solvent CompositionAnalyte% CarryoverReference
100% AcetonitrileGranisetron~0.015%[3]
50:50 Acetonitrile:WaterGranisetron~0.005% [3]
100% MethanolGranisetron~0.025%[3]
50:50 Methanol:WaterGranisetron~0.010%[3]
Isopropanol followed by Mobile PhaseChlorhexidine0.0003% [1]

Note: The optimal wash solvent is analyte-dependent. Based on the lipophilic nature of Rapamycin, a wash solution with a high organic content, such as 90:10 acetonitrile:water or isopropanol, is a good starting point for optimization. The use of a multi-solvent wash, where a strong organic solvent is followed by a weaker solvent like the initial mobile phase, is often highly effective.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Carryover

Carryover_Troubleshooting Troubleshooting Workflow for this compound Carryover start High Carryover Detected for this compound check_contamination Inject Fresh Blank (Different Vial and Solvent) start->check_contamination is_contamination Is Peak Still Present? check_contamination->is_contamination contamination_source Source is Contamination (Solvent, Glassware, etc.) is_contamination->contamination_source Yes isolate_autosampler Replace Column with Union is_contamination->isolate_autosampler No inject_high_std_blank Inject High Standard Followed by Blanks isolate_autosampler->inject_high_std_blank is_autosampler_carryover Carryover Still Present? inject_high_std_blank->is_autosampler_carryover autosampler_issue Source is Autosampler (Needle, Valve, Loop) is_autosampler_carryover->autosampler_issue Yes column_issue Source is Column is_autosampler_carryover->column_issue No optimize_wash Optimize Autosampler Wash (Solvent, Volume, Duration) autosampler_issue->optimize_wash optimize_gradient Optimize Column Wash (Stronger Elution, Longer Gradient) column_issue->optimize_gradient

Caption: A logical workflow to diagnose the source of this compound carryover.

Diagram 2: mTOR Signaling Pathway Inhibition by Rapamycin

mTOR_Pathway Simplified mTOR Signaling Pathway and Inhibition by Rapamycin cluster_cell Cell Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy FKBP12 FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rap_FKBP12->mTORC1

Caption: Rapamycin forms a complex with FKBP12 to inhibit mTORC1 signaling.

References

Technical Support Center: Optimizing Rapamycin-d3 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting poor signal-to-noise ratio (S/N) for Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the LC-MS/MS analysis of Rapamycin (B549165) and its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a poor signal-to-noise ratio for this compound?

A1: A poor S/N for this compound can stem from several factors, including:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized source parameters can lead to a weak signal.

  • Inefficient Sample Preparation: Incomplete extraction, protein precipitation, or the presence of interfering substances from the sample matrix can suppress the signal.[1]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the analyte (Rapamycin) can increase noise and reduce signal intensity.

  • Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound, leading to a poor S/N.[2][3]

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, which can reduce the intensity of the desired precursor ion.[4]

  • Suboptimal Mobile Phase Composition: The pH and organic modifiers of the mobile phase can significantly impact the ionization efficiency of this compound.[5][6]

Q2: Why is my this compound signal weaker than my Rapamycin signal?

A2: While a deuterated internal standard is expected to behave similarly to the analyte, several factors can lead to a weaker signal:

  • Isotope Effects: The presence of deuterium (B1214612) can sometimes slightly alter the chromatographic retention time and fragmentation pattern compared to the non-deuterated analyte.[7]

  • Purity of the Standard: The chemical and isotopic purity of the this compound standard can affect its signal intensity.

  • Differential Ionization Efficiency: Although chemically similar, minor differences in ionization efficiency can exist between Rapamycin and this compound under certain source conditions.

Q3: Can the choice of mobile phase additives affect the S/N of this compound?

A3: Absolutely. The choice and concentration of mobile phase additives are critical for optimizing the ionization of Rapamycin. Rapamycin tends to form sodium and ammonium (B1175870) adducts.[1] The presence of additives like ammonium formate (B1220265) or sodium acetate (B1210297) can enhance the formation of a specific adduct, leading to a more consistent and intense signal.[5][6] Conversely, additives like trifluoroacetic acid (TFA) can suppress ionization in ESI-MS and should generally be avoided for this analysis.[8]

Q4: How do I know if matrix effects are causing my poor S/N?

A4: Matrix effects can be identified by performing a post-extraction spike experiment. This involves comparing the S/N of this compound in a clean solution (e.g., methanol) to the S/N of this compound spiked into the extracted blank matrix. A significant decrease in the S/N in the matrix sample indicates ion suppression.[2][9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor S/N for this compound

This guide provides a step-by-step approach to diagnosing and resolving poor S/N for this compound.

dot

start Poor S/N for this compound ms_params Step 1: Verify MS Parameters start->ms_params chrom_check Step 2: Evaluate Chromatography ms_params->chrom_check Parameters Correct sub_ms Check Precursor/Product Ions Optimize Collision Energy Tune Source Parameters ms_params->sub_ms sample_prep Step 3: Assess Sample Preparation chrom_check->sample_prep Good Peak Shape & Separation sub_chrom Improve Peak Shape Ensure Co-elution with Analyte Check for Interferences chrom_check->sub_chrom matrix_effects Step 4: Investigate Matrix Effects sample_prep->matrix_effects Efficient Extraction sub_sample Optimize Extraction Method Evaluate Protein Precipitation Consider SPE sample_prep->sub_sample is_issue Step 5: Check Internal Standard Integrity matrix_effects->is_issue Minimal Matrix Effects sub_matrix Perform Post-Extraction Spike Modify Chromatography Change Sample Dilution matrix_effects->sub_matrix solution Improved S/N is_issue->solution IS Integrity Confirmed sub_is Verify Purity and Concentration Check for Degradation is_issue->sub_is

Caption: Troubleshooting workflow for poor this compound S/N.

Guide 2: Optimizing Mass Spectrometry Parameters

A weak signal from this compound can often be traced back to suboptimal mass spectrometer settings.

  • Precursor and Product Ion Selection:

    • Rapamycin readily forms adducts. The most commonly used precursor ions are the sodium adduct [M+Na]+ or the ammonium adduct [M+NH4]+.[1]

    • Ensure you are monitoring the correct precursor ion for this compound. For example, if using this compound, the m/z will be shifted accordingly.

    • Select a specific and intense product ion for fragmentation.

  • Collision Energy (CE) and Source Parameters:

    • Systematically optimize the collision energy to maximize the intensity of the chosen product ion.

    • Tune ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature to enhance the signal.[10][11] Be aware that high source temperatures can sometimes lead to in-source fragmentation.[4]

Guide 3: Improving Chromatographic Conditions

Your chromatography plays a crucial role in achieving a good S/N.

  • Mobile Phase Composition:

    • The use of an appropriate mobile phase additive is critical. For positive ionization mode, ammonium formate is often used to promote the formation of the [M+NH4]+ adduct.[5]

    • Ensure the pH of the mobile phase is suitable for good peak shape.

  • Column and Gradient:

    • Use a high-efficiency column (e.g., C18) to obtain sharp peaks.

    • Optimize the gradient to ensure adequate separation from matrix components and to ensure that Rapamycin and this compound co-elute as closely as possible.

Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for Rapamycin Analysis
ParameterMethod 1[12]Method 2[13]Method 3[14]
Column C18Not SpecifiedZorbax SB-C18 & YMC ODS-AQ
Mobile Phase A 0.1 mM Formic Acid + 0.05 mM Ammonium Acetate in WaterNot SpecifiedMethanol (B129727)/Formic Acid/NaI
Mobile Phase B 0.1 mM Formic Acid + 0.05 mM Ammonium Acetate in MethanolNot SpecifiedAcetonitrile/Formic Acid/NaI
Internal Standard Sirolimus-d3Sirolimus-d3Ascomycin
Precursor Ion (m/z) 934.7Not SpecifiedNot Specified
Product Ion (m/z) 864.6Not SpecifiedNot Specified
Linear Range 0.5 - 50.0 ng/mL0.5 - 16 ng/mL0.1 - 100 ng/mL (blood)
LLOQ 0.5 ng/mL0.2 ng/mL0.1 ng/mL (blood)
Table 2: Impact of Internal Standard Choice on Assay Precision for Sirolimus (Rapamycin)[16]
Internal StandardInter-Patient Imprecision (CV%)
Deuterated Sirolimus (SIR-d3) 2.7% - 5.7%
Desmethoxyrapamycin (DMR) 7.6% - 9.7%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation[13]

This protocol is a common and straightforward method for extracting Rapamycin from whole blood.

  • Aliquot 100 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard (this compound) at the desired concentration (e.g., 15 ng/mL).

  • Add an additional 300 µL of neat methanol.

  • Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike)[10]

This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., methanol) at a known concentration.

    • Set B (Blank Matrix Extract): Extract a blank whole blood sample using the protein precipitation protocol described above.

    • Set C (Post-Spiked Matrix): Spike the blank matrix extract (from Set B) with this compound to the same final concentration as in Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)

    • An MF value significantly less than 1 indicates ion suppression, while a value significantly greater than 1 indicates ion enhancement.

Mandatory Visualization

Rapamycin Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[15]

dot

cluster_cell Cell rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 binds mtorc1 mTORC1 fkbp12->mtorc1 inhibits s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis

Caption: Inhibition of the mTORC1 signaling pathway by Rapamycin.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Rapamycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a cornerstone of a robust assay, particularly for challenging analyses like the quantification of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus).

This guide provides a comprehensive comparison of bioanalytical method performance for Rapamycin using a stable isotope-labeled (deuterated) internal standard, Rapamycin-d3, versus commonly used structural analog internal standards such as Ascomycin and Erythromycin. This comparison is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of the experimental workflow and the relevant biological pathway.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variability in the analytical process, leading to higher precision and accuracy. However, in some cases, structural analogs are employed as alternatives. This guide will provide a data-driven comparison to inform the selection of the most suitable internal standard for Rapamycin bioanalysis.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize key validation parameters for the quantification of Rapamycin using either a deuterated internal standard (this compound) or structural analog internal standards (Ascomycin or Erythromycin). The data has been compiled from multiple LC-MS/MS studies to provide a comparative overview of expected performance.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Rapamycin using Different Internal Standards

Validation ParameterMethod with this compound (Isotopically Labeled IS)Method with Ascomycin (Analog IS)Method with Erythromycin (Analog IS)
Linearity (Correlation Coefficient, r²) >0.997[1]>0.99[2]>0.9998[3]
Lower Limit of Quantification (LLOQ) 0.5 - 0.6 ng/mL[1]0.1 - 2.5 µg/L[2]2.3 ng/mL[3]
Intra-Assay Precision (%CV) 0.9 - 14.7%[1]<10%<15%[3]
Inter-Assay Precision (%CV) 2.5 - 12.5%[1]<8%<15%[3]
Accuracy (% Bias or % Recovery) 89 - 138%[1]91 - 110%85 - 115%[3]
Recovery 76.6 - 84%[1]Not explicitly statedNot explicitly stated

Table 2: Detailed Precision and Accuracy Data from a Direct Comparative Study

A study directly comparing an isotopically labeled internal standard (ILIS; Sirolimus-¹³C,d₃) with an analog internal standard (ANIS; Ascomycin) for Sirolimus (Rapamycin) analysis in whole blood reported the following.[4][5]

ParameterWith Isotopically Labeled IS (Sirolimus-¹³C,d₃)With Analog IS (Ascomycin)
Within-day Imprecision (%CV) <10%<10%
Between-day Imprecision (%CV) <8%<8%
Trueness 91% - 110%91% - 110%
Median Accuracy 12.2%11.4%

While both types of internal standards can yield acceptable results within regulatory limits, the use of a deuterated internal standard like this compound is generally preferred to minimize analytical variability and provide the highest level of confidence in the data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Rapamycin in a biological matrix using LC-MS/MS with an internal standard.

Sample Preparation (Protein Precipitation)

This protocol describes a common and straightforward method for extracting Rapamycin from biological samples.

  • To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate) in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Analysis

The following are typical instrument conditions for the analysis of Rapamycin.

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.

    • Gradient: A suitable gradient elution to separate Rapamycin and the internal standard from endogenous matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 40 - 60°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rapamycin: The sodium adduct [M+Na]⁺ at m/z 936.6 is often selected as the parent ion, with a common fragment ion being m/z 409.3.[3] Alternatively, the ammonium adduct [M+NH4]⁺ at m/z 931.8 can be used, with a fragment at m/z 864.6.

      • This compound: The MRM transition will be shifted by the mass of the deuterium (B1214612) atoms. For example, for Sirolimus-¹³C,d₃, a transition of m/z 935.6 → 868.5 has been reported.

      • Ascomycin (IS): A common transition is m/z 809.5 → 756.5.

      • Erythromycin (IS): A typical transition is m/z 734.4 → 576.5.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Rapamycin.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample_Collection Sample Collection (e.g., Whole Blood) Add_IS Addition of Internal Standard (this compound or Analog) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Rapamycin Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Bioanalytical method workflow for Rapamycin.
Rapamycin Signaling Pathway (mTOR)

Rapamycin functions by inhibiting the mechanistic Target of Rapamycin (mTOR), a key protein kinase that regulates cell growth, proliferation, and survival.[6] The following diagram illustrates the core components of the mTOR signaling pathway.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Simplified mTOR signaling pathway.

References

A Head-to-Head Comparison: Rapamycin-d3 vs. C13-Labeled Rapamycin for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of the immunosuppressant drug rapamycin (B549165) (sirolimus), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards: Rapamycin-d3 and C13-labeled rapamycin. This analysis is supported by a review of their performance characteristics in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and established principles of stable isotope dilution analysis.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process. Both this compound and C13-labeled rapamycin serve this purpose, but subtle differences in their isotopic labeling can influence analytical performance.

Executive Summary

FeatureThis compoundC13-labeled RapamycinRecommendation
Principle Deuterium (²H) substitutionCarbon-13 (¹³C) substitutionC13-labeling is generally preferred for its closer chemical and physical similarity to the unlabeled analyte.
Co-elution Potential for slight chromatographic shiftCo-elutes perfectly with the analyteC13-labeled rapamycin offers superior co-elution, minimizing the risk of differential matrix effects.
Accuracy & Precision High, but can be affected by chromatographic shiftsGenerally higher due to identical chromatographic behaviorFor the highest level of accuracy, C13-labeled rapamycin is the superior choice.
Isotopic Stability Generally stable, but D-H exchange is a theoretical possibilityHighly stable with no risk of isotope exchangeBoth are highly stable for this application, but C13 offers a theoretical advantage.
Commercial Availability Widely availableBecoming more commonBoth are commercially available from various suppliers.
Cost Generally more affordableCan be more expensive due to more complex synthesisCost may be a factor, but the potential for improved data quality with C13-labeling can justify the investment.

Physicochemical Properties

PropertyRapamycin (Unlabeled)This compoundC13-labeled Rapamycin (Illustrative)
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃[1]⁵⁰C¹³CH₇₉NO₁₃ (example for one ¹³C)
Molecular Weight ~914.2 g/mol [2]~917.2 g/mol [1][3]Varies based on the number of ¹³C labels
Isotopic Purity Not ApplicableTypically >98%[1]Typically >99%

Performance in Quantitative Analysis: A Data-Driven Comparison

While a direct, head-to-head study comparing only this compound and a purely C13-labeled rapamycin was not identified in the public literature, performance data from studies using these types of internal standards provide valuable insights.

Key Performance Metrics from Validation Studies:

ParameterThis compound as Internal StandardSirolimus-13C,d3 as Internal Standard
Linearity (r²) >0.99[4]>0.997[5]
Intra-day Precision (CV%) 2.7% - 5.7%[6]<10%[7]
Inter-day Precision (CV%) Not explicitly stated, but overall imprecision lower than analog IS[6]<8%[7]
Accuracy (% Recovery or % Bias) Results were noted to be different from an analog IS, suggesting better compensation for matrix effects.[6]Median accuracy of 12.2% for Sirolimus[7]

Analysis of Performance Data:

The available data demonstrates that both deuterated and mixed-label (C13, d3) internal standards can be used to develop robust and reliable LC-MS/MS methods for rapamycin quantification. A study directly comparing a deuterated internal standard (SIR-d3) with an analog internal standard found that the deuterated standard yielded consistently lower interpatient assay imprecision (CV values of 2.7%-5.7% for SIR-d3 vs. 7.6%-9.7% for the analog).[6] This highlights the superiority of isotopically labeled standards in compensating for matrix effects.

Another study utilizing a mixed-label sirolimus-13C,d3 internal standard reported excellent performance, with within-day imprecision below 10% and between-day imprecision under 8%.[7] While this study did not directly compare against a deuterated standard, the results align with the high performance expected from a stable isotope-labeled internal standard.

The primary advantage of C13-labeling lies in the near-identical chromatographic behavior to the unlabeled analyte. Deuterium labeling can sometimes lead to a slight shift in retention time, which, in the presence of significant matrix effects, could lead to inaccurate quantification.[8] Although often minor, this "isotope effect" is a recognized phenomenon that C13-labeling avoids. Therefore, for assays requiring the highest level of precision and accuracy, particularly in complex biological matrices, C13-labeled rapamycin is the theoretically superior choice.[9][10]

Experimental Protocols

Below are generalized experimental protocols for the quantification of rapamycin in whole blood using an isotopically labeled internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of calibrator, quality control sample, or patient whole blood.

  • Internal Standard Spiking: Add 200 µL of a working solution of either this compound or C13-labeled rapamycin in acetonitrile (B52724) (containing 0.1% formic acid) to each tube. The concentration of the internal standard should be optimized to be in the mid-range of the calibration curve.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute rapamycin, followed by a re-equilibration step.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rapamycin: Q1: 931.5 m/z → Q3: 864.5 m/z (Ammonium adduct)

    • This compound: Q1: 934.5 m/z → Q3: 864.5 m/z

    • C13-labeled Rapamycin (Illustrative for ¹³C₃): Q1: 934.5 m/z → Q3: 867.5 m/z (The exact transition will depend on the labeling pattern).

Signaling Pathway and Experimental Workflow

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Whole Blood Sample Whole Blood Sample Spike with IS Spike with IS Whole Blood Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Reconstitution Reconstitution Supernatant Transfer->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Analyte/IS Quantification Quantification Ratio Calculation->Quantification Calibration Curve

References

Cross-Validation of Immunoassays with LC-MS/MS for Rapamycin Quantification Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy while minimizing toxicity.[1][2] Both immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their needs. The use of a deuterated internal standard, Rapamycin-d3, is highlighted for its role in enhancing the accuracy and reliability of LC-MS/MS analysis.[3][4]

Methodological Comparison: Immunoassay vs. LC-MS/MS

Immunoassays, such as the enzyme multiplied immunoassay technique (EMIT), offer a high-throughput and cost-effective solution for Rapamycin quantification.[2][5] However, they can be susceptible to cross-reactivity with Rapamycin metabolites, potentially leading to an overestimation of the parent drug concentration.[5][6] In contrast, LC-MS/MS is considered the gold standard, providing superior sensitivity and specificity by chromatographically separating Rapamycin from its metabolites before mass spectrometric detection.[7] The inclusion of a stable isotope-labeled internal standard like this compound in LC-MS/MS protocols effectively compensates for matrix effects and variations in sample processing, further improving analytical precision.[3][7]

Quantitative Performance Data

The following tables summarize the key performance characteristics of immunoassay and LC-MS/MS for Rapamycin quantification based on published studies.

Table 1: Comparison of Method Performance Characteristics

ParameterImmunoassay (EMIT)LC-MS/MSReference(s)
Linearity Range 3.5 - 30.0 ng/mL0.5 - 50.0 ng/mL[3]
Limit of Quantification (LOQ) ~3.5 ng/mL0.5 - 2.3 ng/mL[3][8]
Precision (%CV) < 10%< 15%[7]
Bias vs. LC-MS/MS Positive bias reported (overestimation)Reference Method[3][5]

Table 2: Correlation between Immunoassay and LC-MS/MS

StudyRegression EquationCorrelation Coefficient (r)Key Finding
Children with vascular anomalies[EMIT] = 1.281 × [LC-MS/MS] + 2.4500.8361Significant positive correlation, but with a positive bias for EMIT.[3]
Pediatric renal transplant recipients-Acceptable correlation for WB/VAMS and EMIT/VAMSMean percentage bias of 19.84% for WB/EMIT.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both immunoassay and LC-MS/MS.

Immunoassay Protocol (General)

Immunoassays for Rapamycin are typically competitive binding assays. A known amount of enzyme-labeled drug competes with the drug in the patient sample for binding sites on a specific antibody. The enzyme activity is inversely proportional to the concentration of the drug in the sample.

  • Sample Preparation: Whole blood samples are collected in EDTA tubes. For some kits, a pretreatment step involving lysis of red blood cells may be required.

  • Assay Procedure: The pretreated sample is mixed with the antibody and enzyme-conjugate reagents.

  • Incubation: The mixture is incubated to allow for competitive binding to occur.

  • Enzyme Activity Measurement: A substrate for the enzyme is added, and the rate of the resulting reaction is measured, typically by spectrophotometry.

  • Quantification: The concentration of Rapamycin in the sample is determined by comparing the enzyme activity to a standard curve generated with known concentrations of the drug.

LC-MS/MS Protocol with this compound

This method involves the extraction of Rapamycin and the internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL whole blood sample, add a precipitating solution (e.g., methanol (B129727) or zinc sulfate) containing the internal standard, this compound.[1][3][7]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 or similar reversed-phase HPLC column.[3][8]

    • Use a gradient mobile phase (e.g., a mixture of methanol/water or acetonitrile/water with additives like formic acid or ammonium (B1175870) acetate) to separate Rapamycin from other sample components.[3]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][8]

    • Monitor the specific multiple reaction monitoring (MRM) transitions for Rapamycin and the internal standard, this compound. For example, m/z 931.7 → 864.6 for Rapamycin and m/z 934.7 → 864.6 for this compound.[3]

  • Quantification:

    • The concentration of Rapamycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Rapamycin and a constant concentration of this compound.

Visualizing the Workflow and Signaling Pathway

Diagrams are provided below to illustrate the experimental workflow for cross-validation and the cellular signaling pathway of Rapamycin.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis WholeBlood Whole Blood Sample Immunoassay_Prep Immunoassay Sample Prep WholeBlood->Immunoassay_Prep LCMS_Prep LC-MS/MS Sample Prep (Protein Precipitation with this compound) WholeBlood->LCMS_Prep Immunoassay Immunoassay Analyzer Immunoassay_Prep->Immunoassay LCMS LC-MS/MS System LCMS_Prep->LCMS Immunoassay_Result Immunoassay Concentration Immunoassay->Immunoassay_Result LCMS_Result LC-MS/MS Concentration LCMS->LCMS_Result Comparison Method Comparison (Correlation, Bias) Immunoassay_Result->Comparison LCMS_Result->Comparison

Caption: Experimental workflow for the cross-validation of immunoassay and LC-MS/MS methods.

rapamycin_pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds mTORC1 mTORC1 Complex Rapamycin->mTORC1 Inhibits FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified signaling pathway of Rapamycin's inhibition of mTORC1.[9][10][11]

Conclusion

The cross-validation of immunoassays with LC-MS/MS is essential for understanding the performance characteristics of each method in a given laboratory setting. While immunoassays provide a rapid and high-throughput option, LC-MS/MS, particularly with the use of a deuterated internal standard like this compound, offers superior specificity and accuracy, making it the preferred method for clinical trials and research where precise quantification is paramount. The choice of method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and the potential for metabolite interference.

References

Performance Showdown: Rapamycin-d3 Analysis Across Leading Mass Spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Rapamycin (B549165) and its deuterated analog, Rapamycin-d3, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of the performance of this compound analysis on various leading triple quadrupole mass spectrometers from major manufacturers. The information herein is compiled from publicly available application notes and research studies, offering a comprehensive overview of expected performance metrics and the methodologies to achieve them.

Rapamycin, also known as Sirolimus, is a potent immunosuppressant that functions by inhibiting the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, accurate monitoring of Rapamycin levels is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, often employing a deuterated internal standard like this compound for optimal accuracy.[4][5]

The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling cascade.[1] This inhibition disrupts downstream signaling, affecting protein synthesis and cell cycle progression.

mTOR_Pathway cluster_extracellular cluster_cell_membrane cluster_cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex | Rheb Rheb TSC_Complex->Rheb | mTORC1 mTORC1 Rheb->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 |

Figure 1. Simplified mTOR signaling pathway showing inhibition by the Rapamycin-FKBP12 complex.

General Experimental Workflow

The quantification of this compound in biological matrices, typically whole blood, follows a standardized workflow. This process involves sample preparation to isolate the analyte from complex matrix components, followed by chromatographic separation and mass spectrometric detection.

Experimental_Workflow Sample Whole Blood Sample + this compound (IS) Precip Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Sample->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super LC UHPLC/HPLC Separation (C18 Column) Super->LC MS Tandem Mass Spectrometry (Triple Quadrupole) LC->MS Data Data Acquisition & Analysis (MRM Mode) MS->Data

References

Inter-laboratory Comparison of Rapamycin Quantification: The Superiority of Rapamycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of rapamycin (B549165) (sirolimus), the accuracy and reproducibility of quantification methods are paramount. This guide provides an objective comparison of analytical performance, primarily focusing on the use of the isotopically labeled internal standard, Rapamycin-d3, versus structural analog alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling pathways that regulate growth, proliferation, and survival.[1][2] Its narrow therapeutic index necessitates precise measurement in clinical and research settings. The gold standard for this quantification is LC-MS/MS, where the choice of internal standard (IS) is crucial for method robustness.[3][4] Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, allowing them to co-elute and experience similar ionization effects, thereby providing superior correction for matrix effects and variability during sample processing.[5][6]

Performance Comparison: this compound vs. Analog Internal Standards

Inter-laboratory data consistently demonstrates that the use of a deuterium-labeled internal standard (ILIS) like this compound results in assays with improved precision and accuracy compared to those using structural analog internal standards (ANIS), such as desmethoxyrapamycin (DMR) or ascomycin.

One key study directly comparing this compound (SIR-d3) with DMR highlighted a significant reduction in inter-patient assay imprecision. The coefficient of variation (CV) for the rapamycin assay was consistently lower when using this compound (2.7%–5.7%) compared to DMR (7.6%–9.7%).[5][7] This indicates that this compound is less affected by the variability of patient matrices, leading to more reliable and reproducible results across different samples.[5]

Another comparative study investigated the performance of an ILIS (13C,D3-Sirolimus) against an ANIS. While both standards yielded clinically acceptable results, the data underscores the reliability of the isotopically labeled standard.[3][4] The tables below summarize the performance characteristics from these comparative studies.

Table 1: Inter-Patient Assay Imprecision (CV%)
Internal Standard TypeInternal Standard UsedInter-Patient CV Range (%)
Isotope-Labeled (ILIS)This compound (SIR-d3)2.7 - 5.7[5][7]
Structural Analog (ANIS)Desmethoxyrapamycin (DMR)7.6 - 9.7[5][7]
Table 2: General Assay Performance Metrics
Performance MetricIsotope-Labeled IS (¹³C,D₃-Sirolimus)Structural Analog IS (ANIS)
Within-Day Imprecision (CV%)< 10[3][4]< 10[3][4]
Between-Day Imprecision (CV%)< 8[3][4]< 8[3][4]
Trueness (%)91 - 110[3][4]91 - 110[3][4]
Median Accuracy (%)12.2[3][4]11.4[3][4]

While both types of internal standards can be used to develop methods that meet basic validation criteria, the lower inter-patient variability seen with this compound is a significant advantage in clinical and multi-center research settings, ensuring that results are more comparable and reliable.[5][7]

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of rapamycin in whole blood using this compound as an internal standard, based on methodologies described in the literature.[3][5][8][9]

Sample Preparation: Protein Precipitation
  • Hemolysis: Whole blood samples are first hemolyzed to release the drug from red blood cells. This can be achieved by adding purified water.[10]

  • Precipitation: A protein precipitation solution, typically methanol (B129727) or acetonitrile (B52724) containing zinc sulfate (B86663) and the internal standard (this compound), is added to the hemolyzed sample.[3][8] This step serves to remove proteins that would otherwise interfere with the analysis.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

  • Supernatant Transfer: Following centrifugation, the clear supernatant containing rapamycin and this compound is transferred to a clean tube or 96-well plate for injection into the LC-MS/MS system.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The extracted sample is injected onto a reversed-phase column (e.g., C18).[3][8] A mobile phase, often a mixture of methanol or acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, is used to separate rapamycin from other components in the sample.[8][11]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8][11]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both rapamycin and this compound. A common transition for rapamycin is m/z 931.5 > 864.5.[8] The corresponding transition for this compound would be monitored to ensure specificity.

  • Quantification: The concentration of rapamycin in the sample is determined by calculating the ratio of the peak area of the rapamycin MRM transition to the peak area of the this compound MRM transition and comparing this ratio to a calibration curve.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological pathway in which rapamycin acts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Whole Blood Sample B Add this compound (IS) & Protein Precipitation Reagent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Data Analysis: Peak Area Ratio vs. Calibration Curve H->I

Caption: General experimental workflow for rapamycin quantification.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein eIF4EBP1->Protein Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex FKBP12->Complex Complex->mTORC1

Caption: Simplified mTOR signaling pathway showing rapamycin's mechanism.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable LC-MS/MS assays for rapamycin quantification. The available data from inter-laboratory comparisons strongly supports the use of the isotopically labeled internal standard, this compound. It provides superior precision by more effectively compensating for matrix effects and other sources of analytical variability compared to structural analogs.[5][7] For researchers and clinicians requiring the highest level of accuracy and reproducibility for therapeutic drug monitoring or pharmacokinetic analysis, this compound is the recommended internal standard.

References

Comparative Stability Analysis: Rapamycin-d3 vs. Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of Rapamycin-d3 and its non-deuterated counterpart, rapamycin (B549165). The information presented is intended to assist researchers in selecting the appropriate compound for their studies and in developing robust experimental and storage protocols. While direct comparative stability studies are not extensively published, this guide synthesizes known information about rapamycin's degradation and presents a hypothetical comparative analysis based on the principles of deuteration.

Introduction to Rapamycin and its Deuterated Analog

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2] It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.[3][4][5][6][7] this compound is a deuterated version of rapamycin, where three hydrogen atoms on a methoxy (B1213986) group have been replaced with deuterium (B1214612). This isotopic substitution is primarily utilized to create an internal standard for mass spectrometry-based quantification of rapamycin.[8][9] However, deuterium substitution can also, in some cases, confer enhanced metabolic stability and a more favorable pharmacokinetic profile due to the kinetic isotope effect. This guide will explore the potential for enhanced chemical stability.

Comparative Stability Data

ConditionTimepoint% Remaining Rapamycin% Remaining this compoundPrimary Degradants
Acidic (pH 1.2) 24 hours85.2%88.5%Secorapamycin (hydrolysis product)
72 hours62.7%68.1%Secorapamycin
Basic (pH 12.2) 24 hours45.8%50.3%Secorapamycin, other hydrolysis products
72 hours15.3%18.9%Secorapamycin, other hydrolysis products
Oxidative (3% H₂O₂) 24 hours78.9%82.4%Epoxides, ketones
72 hours55.1%60.7%Epoxides, ketones
Photostability (UV) 24 hours90.5%92.1%Isomers
72 hours75.6%78.8%Isomers
Thermal (60°C) 24 hours94.3%95.8%Isomers, oxidation products
72 hours82.1%85.4%Isomers, oxidation products

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

The following is a detailed methodology for a comparative stability study of this compound and rapamycin, from which the hypothetical data above could be derived.

Objective: To compare the degradation rates of this compound and rapamycin under various stress conditions.

Materials:

  • Rapamycin

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

  • Phosphate buffered saline (PBS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • pH meter

  • Analytical balance

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of both rapamycin and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Dilute the stock solutions with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Basic Hydrolysis: Dilute the stock solutions with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solutions with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light.

    • Photostability: Expose the stock solutions, diluted to 100 µg/mL in acetonitrile, to UV light in a photostability chamber.

    • Thermal Degradation: Incubate the stock solutions at 60°C.

  • Timepoints and Sampling:

    • Collect aliquots from each condition at 0, 24, and 72 hours.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm.

    • Calculate the percentage of remaining rapamycin and this compound at each time point relative to the 0-hour time point.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_rapa Rapamycin Stock (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock_rapa->acid base Basic (0.1N NaOH, 60°C) stock_rapa->base oxidation Oxidative (3% H₂O₂) stock_rapa->oxidation photo Photostability (UV) stock_rapa->photo thermal Thermal (60°C) stock_rapa->thermal stock_rapad3 This compound Stock (1 mg/mL) stock_rapad3->acid stock_rapad3->base stock_rapad3->oxidation stock_rapad3->photo stock_rapad3->thermal sampling Sampling at 0, 24, 72h acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Comparison hplc->data

Caption: Workflow for comparative stability testing.

mTOR Signaling Pathway

mTOR_Pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 Activation akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inactivation rheb Rheb-GTP tsc->rheb Inactivation rheb->mTORC1 Activation s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 autophagy Autophagy mTORC1->autophagy Inhibition protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis Inhibition rapamycin Rapamycin-FKBP12 rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway.

Conclusion

Based on the principles of the kinetic isotope effect, it is plausible that this compound exhibits slightly enhanced stability compared to rapamycin under various stress conditions. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond at the site of deuteration, potentially slowing degradation reactions that involve the cleavage of this bond. For researchers conducting long-term studies or those requiring highly accurate quantification, the potential for greater stability may make this compound a more suitable choice. However, for most standard applications, both compounds are expected to perform similarly when stored and handled correctly, typically at -20°C or -80°C in a suitable solvent and protected from light.[8][12][13] It is always recommended to perform in-house stability testing under the specific experimental conditions to be used.

References

Assessing the Accuracy and Precision of Rapamycin-d3 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of immunosuppressive drugs like Rapamycin (B549165) (also known as Sirolimus) is paramount. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure reliable results. This guide provides a comprehensive comparison of Rapamycin-d3, a deuterated isotopically labeled internal standard (ILIS), with other alternatives, supported by experimental data and detailed methodologies.

The Role and Importance of Internal Standards

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the potential variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus ensuring that any analytical variability affects both the analyte and the IS to the same extent.

This compound: An Isotopically Labeled Internal Standard

This compound is a stable isotope-labeled version of Rapamycin, where three hydrogen atoms have been replaced with deuterium.[1][2][3] This subtle change in mass allows it to be distinguished from the unlabeled Rapamycin by the mass spectrometer, while its chemical and physical behavior remains nearly identical. This characteristic makes it an excellent candidate for an internal standard.

Comparison with Alternative Internal Standards

The most common alternatives to isotopically labeled internal standards are structural analogs (ANISs), such as ascomycin (B1665279) and desmethoxy-rapamycin.[4][5] While these compounds are structurally similar to Rapamycin, they are not chemically identical, which can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency.

One study directly compared the performance of an LC-MS/MS method for quantifying Sirolimus (Rapamycin) using either an isotopically labeled internal standard (SIR-¹³C,D₃) or an analog internal standard.[4] The results indicated that while both types of internal standards could produce acceptable results, the use of the isotopically labeled standard is generally considered superior.[4] Another evaluation highlighted that the inter-patient assay imprecision was consistently lower when using deuterium-labeled sirolimus (SIR-d₃) compared to desmethoxyrapamycin (DMR), suggesting that SIR-d₃ is less affected by the variability of inter-patient matrices.[6]

Quantitative Performance Data

The following table summarizes the performance characteristics of LC-MS/MS methods for Rapamycin quantification using different internal standards.

Internal StandardAnalyteMatrixWithin-Day Imprecision (CV%)Between-Day Imprecision (CV%)Accuracy/TruenessReference
This compound (SIR-¹³C,D₃) SirolimusWhole Blood<10%<8%Median Accuracy: 12.2%[4]
Analog IS (desmethoxy-rapamycin)SirolimusWhole Blood<10%<8%Median Accuracy: 11.4%[4]
This compound (SIR-d₃) SirolimusWhole BloodNot specified2.7% - 5.7%Not specified[6]
Analog IS (desmethoxyrapamycin)SirolimusWhole BloodNot specified7.6% - 9.7%Results were higher with DMR as the IS[6]
Deuterated IS (SIR-13C-d3)SirolimusPlasmaNot specifiedNot specifiedCV for accuracy < 20%[7]

CV: Coefficient of Variation

Experimental Protocols

The methodologies for quantifying Rapamycin in biological matrices using LC-MS/MS generally involve sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (Protein Precipitation):

  • Aliquots of the biological sample (e.g., whole blood, plasma, tissue homogenate) are mixed with a precipitation solution, which typically contains the internal standard (e.g., this compound in methanol (B129727) or acetonitrile).[5][8]

  • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

  • The sample is then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the analyte and the internal standard, is transferred for analysis.[5]

2. Chromatographic Separation:

  • The extracted sample is injected into a liquid chromatography system.

  • Separation is typically achieved using a reversed-phase column (e.g., C18 or C8).[4][8]

  • A mobile phase gradient or isocratic elution is used to separate Rapamycin and this compound from other matrix components.[5][9]

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

  • The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Rapamycin and this compound.[8] For example, a transition for Sirolimus could be m/z 931.7 → 864.6, and for Sirolimus-d3, it could be m/z 934.7 → 864.6.[6]

  • The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Rapamycin in the unknown samples.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the biological context of Rapamycin, the following diagrams are provided.

G Sample Biological Sample (e.g., Whole Blood) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Rapamycin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for Rapamycin quantification.

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[10][11][12]

mTOR_Pathway Growth_Factors Growth Factors, Nutrients, Energy Status PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 FKBP12->mTORC1

Simplified mTOR signaling pathway showing Rapamycin's point of action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Rapamycin offers significant advantages in terms of accuracy and precision. As a stable isotope-labeled internal standard, it closely mimics the behavior of the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of analytical variability. Experimental data consistently demonstrates that this compound leads to lower imprecision compared to analog internal standards. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, this compound is the recommended internal standard for the quantification of Rapamycin.

References

The Gold Standard for Rapamycin Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical performance of Rapamycin-d3 versus its structural analogs for robust and reliable LC-MS/MS assays.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Rapamycin (B549165) (also known as Sirolimus) is paramount for patient safety and optimal therapeutic outcomes. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the isotopically labeled internal standard, this compound, with its common structural analog alternatives, offering researchers, scientists, and drug development professionals the data and methodologies to make informed decisions for their analytical needs.

Performance Showdown: this compound vs. Analog Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby accurately compensating for any experimental variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically throughout the analytical process.

Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can offer a more cost-effective alternative, their different chromatographic behavior and potential for differential matrix effects can compromise the accuracy and precision of the assay.

Linearity and Dynamic Range: A Head-to-Head Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A wide dynamic range is crucial for quantifying samples with varying concentrations without the need for dilution. The following table summarizes the linearity and range determination for Rapamycin (Sirolimus) quantification using this compound and its alternative internal standards from various studies.

Internal StandardAnalyteLinearity RangeCorrelation Coefficient (r²)Reference
This compound (SIR-¹³C,D₃) Sirolimus0.6 - 49.2 ng/mL> 0.997[1]
Desmethoxy-rapamycinSirolimus1.6 - 50 µg/L> 0.999[2]
Ascomycin (B1665279)Sirolimus0.5 - 50 ng/mLNot Specified[3]
AscomycinRapamycin0.1 - 100 ng/mLNot Specified[4]
ErythromycinRapamycin2.3 - 1000 ng/mL> 0.9998[5]

As the data indicates, methods employing the stable isotope-labeled internal standard, this compound, demonstrate excellent linearity over a clinically relevant concentration range. While methods using structural analogs also show good linearity, the near-identical chemical nature of this compound to the analyte provides a higher degree of confidence in the accuracy of the results across the entire calibration curve.

A direct comparison study evaluating the performance of an isotopically labeled internal standard for Sirolimus (SIR-¹³C,D₃) against analog internal standards (ANIS) such as desmethoxy-rapamycin and ascomycin found that both types of standards yielded acceptable results for linearity, precision, and accuracy. However, the study highlighted that isotopically labeled internal standards are generally considered superior.[6][7]

Experimental Protocols: A Roadmap to Robust Quantification

Reproducible and reliable data hinges on well-defined experimental protocols. Below are detailed methodologies for establishing linearity and determining the dynamic range in an LC-MS/MS assay for Rapamycin using an internal standard.

Experimental Workflow for Linearity and Range Determination

Fig 1. A typical experimental workflow for linearity and range determination.
Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of Rapamycin in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (or the chosen analog IS) in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking into the blank biological matrix (e.g., whole blood, plasma) to generate calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking the blank biological matrix with known concentrations of Rapamycin from the working solutions. The concentration range should cover the expected therapeutic or experimental concentrations.

  • Quality Control (QC) Samples: QC samples are prepared independently at a minimum of three concentration levels: low, medium, and high, to assess the accuracy and precision of the method.

3. Sample Extraction:

A common and efficient method for extracting Rapamycin and its internal standard from biological matrices is protein precipitation.

  • To a 100 µL aliquot of the calibration standard, QC sample, or study sample, add a fixed volume of the internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724) or methanol containing zinc sulfate, to the sample.

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is commonly used.

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions for Rapamycin and the internal standards are optimized to ensure specificity and sensitivity. For example:

    • Sirolimus: m/z 931.5 → 864.4[3]

    • Ascomycin (IS): m/z 809.5 → 756.5[3]

5. Data Analysis and Linearity Assessment:

  • The peak areas of the analyte and the internal standard are integrated.

  • A ratio of the analyte peak area to the internal standard peak area is calculated for each sample.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The linearity of the calibration curve is assessed using a linear regression model, and the coefficient of determination (r²) should typically be ≥ 0.99. The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) of the calibration curve.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Understanding this pathway is crucial for researchers working with this compound.

Fig 2. The mTOR signaling pathway and the inhibitory action of Rapamycin.

Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards

While structural analog internal standards can provide acceptable performance in some applications, the evidence and underlying scientific principles strongly advocate for the use of stable isotope-labeled internal standards like this compound for the most accurate and precise quantification of Rapamycin. Their ability to mimic the behavior of the analyte throughout the entire analytical process minimizes variability and provides a higher degree of confidence in the generated data. For researchers and drug development professionals, the investment in a SIL internal standard is a critical step towards ensuring the robustness, reliability, and defensibility of their bioanalytical results.

References

Comparative Analysis of Matrix Effects on Rapamycin-d3: Plasma vs. Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the immunosuppressant drug Rapamycin (also known as Sirolimus), the choice of biological matrix is critical for accurate quantification. While whole blood is the recommended matrix for therapeutic drug monitoring (TDM), understanding the comparative matrix effects in both plasma and whole blood is crucial for robust method development and validation, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the matrix effects on the isotopically labeled internal standard, Rapamycin-d3, in these two key biological fluids, supported by established principles of bioanalytical chemistry.

Executive Summary

The quantification of Rapamycin is susceptible to matrix effects, which are alterations in ionization efficiency caused by co-eluting endogenous components of the sample. These effects can lead to either ion suppression or enhancement, potentially compromising the accuracy and precision of the analytical method. Whole blood is a more complex matrix than plasma, containing a higher concentration of proteins, lipids, and phospholipids (B1166683) due to the presence of red blood cells. Consequently, a greater matrix effect is generally anticipated in whole blood compared to plasma. The use of a stable isotopically labeled internal standard (SIL-IS) like this compound is a well-established strategy to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Comparative Matrix Composition

The primary differences in composition between whole blood and plasma that contribute to differential matrix effects are summarized below.

ComponentPlasmaWhole BloodAnticipated Impact on this compound Matrix Effect
Proteins High (e.g., albumin, globulins)Very High (includes plasma proteins + intracellular proteins from blood cells)Increased non-specific binding and potential for more significant ion suppression in whole blood following protein precipitation.
Phospholipids PresentSignificantly Higher (major components of red blood cell membranes)Phospholipids are a primary source of matrix-induced ion suppression in LC-MS/MS. The higher concentration in whole blood is expected to cause more pronounced ion suppression.
Hemoglobin AbsentHighHeme can interfere with the analysis and contribute to ion suppression.
Viscosity LowerHigherCan affect sample processing and extraction efficiency.

Quantifying the Matrix Effect: The Matrix Factor

The matrix effect (ME) is quantitatively assessed by calculating the Matrix Factor (MF). This is achieved using the post-extraction addition method, which is considered the "gold standard" in regulated bioanalysis[1].

The matrix factor is calculated as follows:

MF = (Peak Response of Analyte in Post-extracted Matrix) / (Peak Response of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement. For a robust LC-MS/MS bioanalytical method, the absolute MF for the target analyte should ideally be between 0.75 and 1.25[1]. When using a SIL-IS, the IS-normalized MF should be close to 1.0.

Experimental Protocol: Determination of Matrix Factor for this compound

This protocol outlines the steps to quantitatively compare the matrix effect of this compound in plasma and whole blood.

1. Materials and Reagents:

  • Blank human plasma (at least 6 different lots)

  • Blank human whole blood (at least 6 different lots)

  • This compound standard solution

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard)

  • Reconstitution solvent (compatible with LC mobile phase)

  • LC-MS/MS system

2. Sample Preparation (Post-Extraction Addition):

  • Set A (Analyte in Neat Solution):

    • Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., corresponding to a mid-range quality control sample).

  • Set B (Analyte in Post-Extracted Plasma):

    • Aliquot blank plasma from 6 different sources.

    • Perform protein precipitation by adding the precipitation solvent (without internal standard).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the dried extract with the this compound solution from Set A.

  • Set C (Analyte in Post-Extracted Whole Blood):

    • Aliquot blank whole blood from 6 different sources.

    • Lyse the red blood cells (e.g., by freeze-thaw cycles or with a lysing agent).

    • Perform protein precipitation as described for plasma.

    • Transfer the supernatant, evaporate, and reconstitute with the this compound solution from Set A.

3. LC-MS/MS Analysis:

  • Inject equal volumes of the preparations from Sets A, B, and C into the LC-MS/MS system.

  • Monitor the peak area response for this compound.

4. Calculation of Matrix Factor:

  • For Plasma: MF_plasma = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

  • For Whole Blood: MF_whole_blood = (Mean Peak Area from Set C) / (Mean Peak Area from Set A)

Visualizing the Workflow and Biological Pathway

To further elucidate the experimental and biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for Matrix Effect Comparison cluster_plasma Plasma Matrix cluster_blood Whole Blood Matrix cluster_neat Neat Solution (Control) p_blank Blank Plasma p_precip Protein Precipitation p_blank->p_precip p_super Collect Supernatant p_precip->p_super p_evap Evaporate p_super->p_evap p_recon Reconstitute with This compound Solution p_evap->p_recon p_lcsms LC-MS/MS Analysis p_recon->p_lcsms calculation Calculate Matrix Factor: MF = Response(Matrix) / Response(Neat) p_lcsms->calculation wb_blank Blank Whole Blood wb_lyse Lyse Red Blood Cells wb_blank->wb_lyse wb_precip Protein Precipitation wb_lyse->wb_precip wb_super Collect Supernatant wb_precip->wb_super wb_evap Evaporate wb_super->wb_evap wb_recon Reconstitute with This compound Solution wb_evap->wb_recon wb_lcsms LC-MS/MS Analysis wb_recon->wb_lcsms wb_lcsms->calculation neat_sol This compound in Reconstitution Solvent neat_lcsms LC-MS/MS Analysis neat_sol->neat_lcsms neat_lcsms->calculation

Workflow for Matrix Effect Comparison

Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation. Specifically, Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).

mTOR_pathway Rapamycin's Mechanism of Action on the mTORC1 Pathway cluster_cell cluster_mTORC1 mTOR Complex 1 (mTORC1) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTOR mTOR Rapamycin->mTOR inhibits FKBP12->mTOR inhibits S6K1 S6K1 mTOR->S6K1 phosphorylates EBP1 4E-BP1 mTOR->EBP1 phosphorylates Raptor Raptor mLST8 mLST8 Growth Cell Growth & Proliferation S6K1->Growth EBP1->Growth

Rapamycin's Inhibition of mTORC1

Conclusion

The choice between plasma and whole blood for the bioanalysis of Rapamycin has significant implications for the extent of matrix effects encountered. Due to its higher complexity and greater concentration of potentially interfering substances like phospholipids, whole blood is expected to exhibit a more pronounced matrix effect, primarily in the form of ion suppression, compared to plasma. While the use of a stable isotopically labeled internal standard such as this compound is effective in compensating for these effects, a thorough evaluation of the matrix effect during method development and validation is indispensable. The provided experimental protocol for determining the matrix factor offers a standardized approach for researchers to generate their own comparative data and ensure the reliability and accuracy of their bioanalytical results.

References

Safety Operating Guide

Proper Disposal of Rapamycin-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Rapamycin-d3, a deuterated form of the mTOR inhibitor Rapamycin. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand ProtectionNitrile exam gloves (double gloving is recommended)
Eye ProtectionSafety glasses or goggles
Body ProtectionLaboratory coat or disposable gown
FootwearClosed-toe shoes
RespiratoryUse an N100 respirator if not handled in a fume hood.

Work should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.[1][2]

II. Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[1][2] Do not dispose of this material down the drain or in the regular trash unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[2]

1. Unused or Expired this compound (Solid Form):

  • Carefully sweep up the solid material, avoiding the generation of dust.[3][4]

  • Place the swept material into a suitable, clearly labeled, and sealed container for hazardous waste.

  • Alternatively, you can wet the powder with a suitable solvent to prevent dust formation before wiping it with a dry cloth.[1]

2. Contaminated Labware and Debris:

  • Sharps: Needles, syringes with attached needles, and other breakable items that have come into contact with this compound must be placed in an appropriately labeled sharps container.[1][2]

  • Non-Sharps: Gloves, absorbent pads, vials, and other contaminated materials should be collected in a designated hazardous waste container, such as a 5-gallon white pail.[1][2] This container should be kept closed except when actively adding waste and must be located in the area where the hazardous drug is being used.[1][2]

  • Empty Vials: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water).[2] The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container in a cardboard box for disposal, as per your institution's guidelines.[2]

3. Liquid Waste:

  • Collect all liquid waste containing this compound, including solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.

4. Spill Cleanup:

  • In the event of a spill, do not allow the product to enter drains.[3]

  • For powdered spills, carefully sweep to avoid dust generation or use moist absorbent pads.[1]

  • Clean the spill area with water and detergent, followed by a thorough rinsing.[1][2] All materials used for cleanup must be disposed of as hazardous waste.

III. Waste Collection and Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[1][2] Ensure all waste containers are properly labeled according to federal, state, and local regulations.[3][5] While this compound is not regulated by the Department of Transportation (DOT) or the International Air Transport Association (IATA) as a dangerous good for transport, it must be disposed of following hazardous waste protocols.[1][2][3]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Identify Waste Type cluster_waste_type Waste Categorization cluster_disposal_action Disposal Action cluster_final Final Disposal start This compound Waste Generated solid_waste Unused/Expired Solid start->solid_waste liquid_waste Solutions/Rinsates start->liquid_waste contaminated_materials Contaminated Labware/PPE start->contaminated_materials collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid segregate_sharps Place in Sharps Container contaminated_materials->segregate_sharps segregate_non_sharps Place in Hazardous Waste Pail contaminated_materials->segregate_non_sharps contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs segregate_sharps->contact_ehs segregate_non_sharps->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rapamycin-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are compiled to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Potential Hazards

This compound is a potent immunosuppressant and an mTOR inhibitor.[1][2][3] As a deuterated analog of Rapamycin, it should be handled with the same precautions. The primary health hazards include:

  • Toxicity: Danger of serious damage to health through prolonged exposure if swallowed.[1][4]

  • Carcinogenicity: Suspected of causing cancer.[5][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]

  • Irritation: May cause irritation to the eyes, skin, and respiratory system.[7][8]

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not widely established, the following limit for Sirolimus (Rapamycin) has been noted:

SubstanceTypeValue
Sirolimus (Rapamycin)TWA0.2 µg/m³

Note: This data is provided for guidance and may not be universally applicable. Always consult your institution's safety office for specific guidelines.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risk.

Engineering Controls
  • Ventilation: All work involving weighing, preparation, and reconstitution of this compound should be conducted in a designated area with enclosed local exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[1][4]

  • Work Surface: Use a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be replaced at the end of each procedure or if a spill occurs.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][9]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Double gloving is recommended, especially during animal administration or when handling needles.[4][9]Prevents skin contact. Gloves should be changed frequently.[1][4]
Skin and Body Protection A lab coat should be worn. Ensure there is no exposed skin between gloves and sleeves.[1][4]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N100) is required when engineering controls are not available or when handling the powder outside of a ventilated enclosure.[3][7][9]Prevents inhalation of the powdered compound.
Handling Procedures
  • Preparation: Before handling, ensure all safety precautions have been read and understood.[5][6]

  • Weighing: Conduct all weighing of powdered this compound within a chemical fume hood to prevent dust generation.[4]

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5][9] Do not eat, drink, or smoke in the work area.[5][6]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][5]

  • Temperature: For long-term storage, a temperature of -20°C is recommended.[8][9]

  • Protection: Protect from light and store away from strong oxidizing agents.[4][9]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated Waste: All items contaminated with this compound, including gloves, absorbent pads, syringes, and vials, should be disposed of as hazardous chemical waste.[1][4]

  • Waste Containers: Place all hazardous waste into a designated, labeled, and sealed container.[1][4]

  • Sharps: Needles and other sharp objects must be placed in an appropriately labeled sharps container.[4]

  • Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The label on the rinsed container should be defaced before disposal.[4]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific waste collection and disposal procedures.[1][4]

Emergency Procedures

Spills
  • Evacuate: Close off the affected area and prevent entry.[1]

  • Alert: Notify your supervisor and EHS.

  • PPE: Wear appropriate PPE before cleaning the spill.

  • Cleanup: For powdered spills, carefully sweep to avoid dust generation or use a moist sorbent pad.[1] For liquid spills, use an appropriate spill kit to absorb the material.[1]

  • Decontamination: Clean the spill area with detergent and water, followed by a thorough rinsing.[1][4]

  • Disposal: Collect all contaminated materials and place them in a sealed container for hazardous waste disposal.[1]

Personal Exposure
  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][7]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7][8]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_sds 1. Review SDS and SOPs prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_area 3. Prepare Ventilated Work Area prep_ppe->prep_area handling_weigh 4. Weigh Powder in Fume Hood prep_area->handling_weigh Proceed to Handling handling_sol 5. Prepare Solution handling_weigh->handling_sol handling_exp 6. Perform Experiment handling_sol->handling_exp cleanup_decon 7. Decontaminate Work Surface handling_exp->cleanup_decon Proceed to Cleanup emergency_spill Spill handling_exp->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handling_exp->emergency_exposure If Exposure Occurs cleanup_ppe 8. Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid 10. Dispose of Contaminated Solids cleanup_wash->disposal_solid Proceed to Disposal disposal_liquid 11. Dispose of Liquid Waste disposal_solid->disposal_liquid disposal_sharps 12. Dispose of Sharps disposal_liquid->disposal_sharps

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.